molecular formula C8H11BN2O3 B8737790 (3-(3-Methylureido)phenyl)boronic acid CAS No. 191171-56-9

(3-(3-Methylureido)phenyl)boronic acid

Cat. No.: B8737790
CAS No.: 191171-56-9
M. Wt: 194.00 g/mol
InChI Key: ODESDIRVBZIFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-Methylureido)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BN2O3 and its molecular weight is 194.00 g/mol. The purity is usually 95%.
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Properties

CAS No.

191171-56-9

Molecular Formula

C8H11BN2O3

Molecular Weight

194.00 g/mol

IUPAC Name

[3-(methylcarbamoylamino)phenyl]boronic acid

InChI

InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-3-6(5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12)

InChI Key

ODESDIRVBZIFOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC)(O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: pKa Values of Urea-Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Topic: pKa Modulation and Determination in Urea-Functionalized Phenylboronic Acids (PBAs) Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists.

Core Directive: This guide moves beyond simple data listing to explore the mechanistic causality of pKa shifts in urea-functionalized PBAs. It establishes the critical link between the Lewis acidity of the boron center, the electronic/steric influence of the urea substituent, and the resulting physiological performance in glucose sensing and drug delivery.

Part 2: Mechanistic Principles of Acidity

The Boron-Lewis Acid Equilibrium

Unlike Brønsted acids (proton donors), phenylboronic acids act as Lewis acids.[1][2] In aqueous media, the acidity is defined by the ionization of a water molecule coordinated to the boron center, not the dissociation of a B-H proton.

  • Neutral Form (sp²): Trigonal planar, electron-deficient, hydrophobic.

  • Anionic Form (sp³): Tetrahedral, negatively charged, hydrophilic.

The pKa value represents the pH at which these two species exist in a 1:1 ratio. For unsubstituted phenylboronic acid (PBA), this occurs at pH ~8.8 .

The Urea Functional Group: Electronic vs. Structural Effects

The introduction of a urea moiety (–NH–CO–NH₂ or –NH–CO–NH–R) alters the pKa through two distinct mechanisms depending on its position relative to the boron atom:

  • Electronic Effect (Meta/Para Substitution): The urea group attached to the phenyl ring acts primarily as a weak electron donor via the nitrogen lone pair (resonance effect). In the meta or para position, this electron donation slightly increases electron density at the boron center, theoretically making it less Lewis acidic (higher pKa). However, the electron-withdrawing nature of the carbonyl group can offset this, often resulting in pKa values very close to the parent PBA (8.7–8.9).

  • Structural Effect (Ortho Substitution): In ortho-ureidophenylboronic acids, the urea group can participate in intramolecular hydrogen bonding. The urea N-H protons can act as hydrogen bond donors to the hydroxyl groups of the boronate anion. This interaction stabilizes the tetrahedral anionic form , shifting the equilibrium toward the anion and significantly lowering the pKa (potentially to 6.0–7.5). This is analogous to the "Wulff-type" effect seen in ortho-aminomethylphenylboronic acids.[2]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the equilibrium and the stabilization mechanism.

PBA_Equilibrium cluster_urea Urea Stabilization Effect (Ortho) Neutral Neutral PBA (sp²) Trigonal Planar Hydrophobic Transition Transition State (Lewis Acid-Base Adduct) Neutral->Transition Coordination Water + 2H₂O Anion Boronate Anion (sp³) Tetrahedral Hydrophilic Transition->Anion Ionization Proton + H₃O⁺ UreaInteraction Intramolecular H-Bond (Urea NH ··· Boronate OH⁻) Stabilizes Anion -> Lowers pKa Anion->UreaInteraction Stabilized by

Caption: Thermodynamic equilibrium of phenylboronic acid showing the transition from sp² to sp³ hybridization and the stabilizing role of ortho-urea hydrogen bonding.

Part 3: Data Analysis & pKa Values

The following table synthesizes experimental data for urea-functionalized PBAs and relevant reference compounds. Note that specific "urea" derivatives often behave similarly to their amide counterparts unless ortho-positioned.[2]

Compound ClassFunctional Group PositionApprox.[2][3][4][5][6][7][8] pKaMechanism of ShiftRelevance
Phenylboronic Acid (Ref) None8.8 – 8.9 BaselineStandard reference.[2]
3-Ureidophenylboronic acid Meta~8.7 – 8.9 Electronic (Inductive/Resonance)Minimal shift; urea acts as a weak donor/withdrawer balance.[2]
3-Acrylamidophenylboronic acid Meta8.75 ElectronicCommon in glucose-sensing hydrogels; pKa is too high for optimal physiological sensing without modification.[2]
4-Ureidophenylboronic acid Para~8.8 – 9.0 Electronic (Resonance)Slight increase in pKa possible due to resonance donation into the ring.[2]
Ortho-Ureidophenylboronic acid Ortho< 7.5 (Predicted) Intramolecular H-Bonding High Priority: H-bond donation from Urea-NH to Boronate-OH stabilizes the anion, lowering pKa.[2]
Wulff-Type PBA (Ref) Ortho-aminomethyl5.2 – 6.5 N-B InteractionReference for "low pKa" via intramolecular coordination.[2]
2-Formylphenylboronic acid Ortho~6.5 OH-O InteractionDemonstrates how neighboring oxygen groups lower pKa.[2]

Key Insight for Researchers: For physiological applications (pH 7.4), a meta-urea PBA (pKa ~8.[2]8) will be primarily in the neutral form (<5% anionic).[2] To achieve binding at pH 7.4, you must either:

  • Use an ortho-substituted derivative to lower the pKa.[2]

  • Incorporate electron-withdrawing groups (e.g., Fluorine) on the ring.[2]

  • Utilize the polymer matrix effect : When polymerized (e.g., in a hydrogel), the apparent pKa can shift lower due to the stabilization of the anion by neighboring cationic groups (e.g., amines in the polymer backbone).

Part 4: Experimental Protocols (Self-Validating)

To determine the pKa of a novel urea-functionalized PBA, two methods are authoritative: Potentiometric Titration (for solubility >5 mM) and Spectrophotometric/NMR Titration (for low solubility or high precision).

Protocol A: Potentiometric Titration (Standard)

This protocol validates the pKa by measuring the buffering region of the boron ionization.

Reagents:

  • Analyte: Urea-PBA (approx. 50-100 mg).[2]

  • Solvent: CO₂-free deionized water (or 50:50 MeOH:Water if insoluble).[2]

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.[2]

  • Ionic Strength Adjuster: 0.1 M KCl.[2]

Workflow:

  • Dissolution: Dissolve the PBA in 0.1 M KCl to a concentration of ~5-10 mM. If using methanol, ensure the blank titration uses the same solvent ratio.

  • Acidification: Lower pH to ~3.0 using HCl to ensure the species is fully neutral (and potentially protonated if basic nitrogens are present).[2]

  • Titration: Titrate with 0.1 M NaOH under inert atmosphere (N₂ or Ar) to prevent carbonate formation. Record pH vs. Volume added.

  • Data Processing: The pKa is the pH at the half-equivalence point of the conversion from RB(OH)₂ to RB(OH)₃⁻.[2]

    • Validation Check: The titration curve should show a single inflection point for the boron if no other ionizable groups are present. If the urea has a terminal amine, expect a second pKa.

Protocol B: ¹¹B NMR Titration (The Gold Standard)

This method directly observes the change in boron hybridization (sp² to sp³).

Principle:

  • sp² Boron (Neutral): Chemical shift δ ~30 ppm .[2]

  • sp³ Boron (Anionic): Chemical shift δ ~2–10 ppm .[2]

Workflow:

  • Preparation: Prepare a 10 mM solution of Urea-PBA in D₂O/CD₃OD.

  • Buffering: Prepare a series of samples buffered at pH 4, 5, 6, 7, 8, 9, 10, 11 (verify pH with a meter).

  • Acquisition: Acquire ¹¹B NMR spectra for each sample. Use BF₃·Et₂O as an external standard (0 ppm).[2]

  • Plotting: Plot the chemical shift (δ) vs. pH.

  • Calculation: Fit the curve to the Henderson-Hasselbalch equation:

    
    [2]
    
Experimental Workflow Diagram

Protocol_Workflow Start Start: Pure Urea-PBA Sample Solubility Check Aqueous Solubility (>5 mM?) Start->Solubility MethodPot Method A: Potentiometric Titration (0.1 M KCl background) Solubility->MethodPot Yes MethodNMR Method B: 11B NMR Titration (D2O/CD3OD) Solubility->MethodNMR No / High Precision Needed Titrate Titrate with 0.1 M NaOH (pH 3 -> 11) MethodPot->Titrate CalcPot Determine Half-Equivalence Point (pKa) Titrate->CalcPot End Final pKa Value CalcPot->End BufferSeries Prepare pH Series (4-11) MethodNMR->BufferSeries MeasureShift Measure Chemical Shift (δ) sp² (~30 ppm) -> sp³ (~5 ppm) BufferSeries->MeasureShift FitCurve Sigmoidal Fit (Henderson-Hasselbalch) MeasureShift->FitCurve FitCurve->End

Caption: Decision tree and workflow for experimentally determining the pKa of urea-functionalized PBAs.

Part 5: Applications in Drug Development[2]

Glucose Sensing (Diabetes Management)

Urea-functionalized PBAs are critical in designing non-enzymatic glucose sensors.[2]

  • Challenge: Glucose binding requires the anionic (tetrahedral) form.

  • Solution: At physiological pH (7.4), a standard PBA (pKa 8.8) is ineffective. Functionalizing with ortho-urea or incorporating the PBA into a cationic polymer matrix lowers the effective pKa to ~7.4, maximizing sensitivity.

  • Mechanism: The urea group can also provide secondary hydrogen bonding to the glucose hydroxyls, enhancing selectivity over fructose or lactate.

Sialic Acid Targeting (Cancer Immunotherapy)

Tumor cells often overexpress sialic acid (SA).[2] PBAs can target SA, which is a diol-containing sugar.[2]

  • pKa Relevance: Sialic acid binding is optimal at slightly acidic pH (tumor microenvironment, pH ~6.5-6.8).[2]

  • Design: Urea-PBAs with pKa values tuned to ~6.5 (via ortho-substitution or electron-withdrawing groups) show enhanced tumor accumulation compared to high-pKa derivatives.[2]

References

  • Structural Analysis of Acidity: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).[2] National Science Foundation.[2] [2]

  • Biomedical Applications: Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017).[2][4][9] MDPI.[2]

  • Glucose Sensing Mechanisms: Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers.[2] (2018).[2][3][10] ACS Nano.[2] [2]

  • Substituent Effects: Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. (2016).[2][9] ResearchGate.

  • Ortho-Effect Data: pK a values for boronic acids 1-7. (2018).[2][3][10] ResearchGate.

Sources

Whitepaper: The Thermodynamic Landscape of Boronic Acid-Diol Complexation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Reversible Bonds – A Thermodynamic Perspective

The reversible, covalent interaction between boronic acids and diols is a cornerstone of modern molecular recognition, underpinning innovations from continuous glucose sensors to self-healing hydrogels and targeted drug delivery systems.[1][2] While the formation of the boronate ester is widely appreciated, a deep, quantitative understanding of the thermodynamic forces governing this equilibrium is what separates routine application from rational design. This guide moves beyond the simple depiction of a chemical reaction to explore the nuanced interplay of enthalpy, entropy, and Gibbs free energy that dictates the stability, selectivity, and responsiveness of these systems. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them, empowering you to design experiments that are not just descriptive, but predictive. We will dissect the key factors that modulate the thermodynamic profile of this interaction and detail the gold-standard methodologies for its characterization, ensuring that every claim is supported by robust, verifiable data.

The Fundamental Equilibrium: A Dance of Geometry and Charge

At its core, the interaction between a boronic acid and a diol is a dynamic equilibrium involving multiple species. The boronic acid itself exists in two key forms: a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) boronate state, formed by the addition of a hydroxide ion.[3][4] It is predominantly the tetrahedral boronate that is receptive to complexation with a diol.[5][6]

The reaction with a 1,2- or 1,3-diol proceeds through a condensation pathway to form a cyclic boronate ester.[7][8] This cyclization is a critical feature, as the formation of stable five- or six-membered rings provides a significant thermodynamic advantage over interactions with monools.[9] The overall process is a pH-dependent equilibrium, as depicted below.

G cluster_boronic_acid Boronic Acid Equilibrium cluster_complexation Complexation with Diol BA_trigonal R-B(OH)₂ (Trigonal, sp²) BA_tetrahedral R-B(OH)₃⁻ (Tetrahedral, sp³) BA_trigonal->BA_tetrahedral + OH⁻ - H₂O (pKa) Ester Cyclic Boronate Ester (Tetrahedral, sp³) BA_tetrahedral->Ester + Diol - 2H₂O Diol Diol

Figure 1: The pH-dependent equilibrium between the trigonal boronic acid, the active tetrahedral boronate anion, and the final cyclic boronate ester formed upon reaction with a diol.

The thermodynamics of this process are governed by the change in Gibbs Free Energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): Determines the spontaneity of the complexation. A negative ΔG indicates a favorable, spontaneous reaction. It is directly related to the binding association constant (Ka) by the equation ΔG = -RTln(Ka).

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It reflects the energy of the covalent bonds formed and broken, as well as changes in non-covalent interactions like hydrogen bonding.[10] A negative ΔH (exothermic) indicates the formation of more stable bonds and is a major driving force for the complexation.[11]

  • Entropy (ΔS): Represents the change in the degree of disorder of the system. This term is complex, as the association of two molecules into one (boronic acid + diol → boronate ester) is inherently entropically unfavorable. However, the release of water molecules and other solvent reorganization effects can lead to a positive (favorable) or negative (unfavorable) entropic contribution.[10][12]

Modulators of the Thermodynamic Profile

The binding affinity and thermodynamic signature of a boronic acid-diol pair are not intrinsic constants. They are highly sensitive to a range of experimental variables that a researcher can and must control.

The Decisive Role of pH

The pH of the aqueous solution is arguably the most critical factor influencing complexation.[5][13] The reaction is most favorable when the pH is between the pKa of the boronic acid and the pKa of the diol.[2][14] This is because a sufficient population of the reactive tetrahedral boronate anion is required for binding to occur.[7][8] For most applications targeting physiological conditions (pH ~7.4), it is desirable to use a boronic acid with a pKa at or below this value to ensure it is in its 'active' state. Electron-withdrawing substituents on an arylboronic acid can lower its pKa, thereby increasing its affinity for diols at neutral pH.[14]

Structural Effects: A Tale of Two Partners

Boronic Acid Structure:

  • Electronics: As mentioned, substituents on the boronic acid's phenyl ring can tune its Lewis acidity and pKa.[8][15] This allows for the rational design of receptors with optimal binding affinity for a given pH.

  • Sterics: Steric hindrance around the boron center can impede the approach of the diol, reducing the binding constant.[2][16]

Diol Structure:

  • Ring Stability: 1,2- and 1,3-diols form the most stable five- and six-membered cyclic esters, respectively.[9][17][18] Studies have shown that 1,3-diols can form more thermodynamically stable complexes, while the formation of 1,2-diol complexes may be kinetically favored.[19][20]

  • Stereochemistry and Conformation: The relative orientation of the hydroxyl groups is crucial. Diols with a small dihedral angle (i.e., syn-periplanar) are pre-organized for binding and exhibit higher affinities. This is a key reason why certain saccharides bind more strongly than others. For instance, fructose, which has a significant population of the β-D-fructofuranose isomer with cis-diols, generally shows higher affinity than glucose.[2][21]

The Influence of the Medium: Solvent and Buffer

While much research is conducted in aqueous environments, the choice of solvent can dramatically alter the thermodynamics.[17][19][22] The polarity of the solvent affects the stability of the charged boronate species and the overall equilibrium.[17][22] Furthermore, it is a common misconception that buffer components are inert spectators.[23] Certain buffer species, like phosphate, can compete with the diol for binding to the boronic acid, leading to an underestimation of the true binding constant.[16][23] It is imperative to maintain consistent buffer conditions when comparing different systems.[2][16]

Methodologies for Thermodynamic Characterization

To experimentally determine the thermodynamic parameters, several powerful techniques are at the researcher's disposal. The choice of method depends on the specific system and the information required.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is the only technique that allows for the direct, simultaneous determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment.[5] From these values, ΔG and ΔS can be readily calculated. The principle involves measuring the minute heat changes that occur when a ligand (e.g., a diol) is titrated into a solution containing a macromolecule (e.g., a boronic acid).

G cluster_setup ITC Setup cluster_process Experimental Process cluster_output Direct Outputs Syringe Syringe: Diol Solution (Ligand) Titration Stepwise Injection of Diol into Cell Syringe->Titration Cell Sample Cell: Boronic Acid Solution Cell->Titration Heat Measure Heat Change (ΔH) per Injection Titration->Heat Plot Plot Heat vs. Molar Ratio Heat->Plot Ka Binding Constant (Ka) Plot->Ka dH Enthalpy (ΔH) Plot->dH N Stoichiometry (n) Plot->N dG dG Ka->dG ΔG = -RTln(Ka) dS dS Ka->dS ΔS = (ΔH - ΔG)/T dH->dS ΔS = (ΔH - ΔG)/T

Figure 2: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC Analysis of Boronic Acid-Diol Binding

  • Preparation: Prepare solutions of the boronic acid and the diol in the exact same, degassed buffer to minimize heats of dilution. A typical concentration for the cell component (boronic acid) is 10-100 µM, and the syringe component (diol) should be 10-20 times more concentrated.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25 °C).

  • Loading: Carefully load the boronic acid solution into the sample cell and the diol solution into the titration syringe, avoiding the introduction of air bubbles.

  • Titration: Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the diol solution into the sample cell. Allow the system to reach equilibrium between each injection.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection. This generates a raw data plot of thermal power versus time.

  • Data Analysis: Integrate the peaks corresponding to each injection to obtain the heat change per injection. Plot these values against the molar ratio of diol to boronic acid. Fit this binding isotherm to a suitable model (e.g., 'One Set of Sites') using the instrument's software to extract Ka, ΔH, and n.[24]

  • Calculation: Calculate ΔG and ΔS using the equations provided above.

NMR Spectroscopy: A Structural and Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is invaluable for studying boronic acid-diol complexation.[7][8][19] It not only confirms the formation of the boronate ester through changes in chemical shifts but can also be used to determine binding constants through titration experiments.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a stock solution of the diol and a series of NMR tubes containing a constant concentration of the boronic acid in a deuterated solvent (e.g., D₂O with appropriate buffer).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the boronic acid solution alone.

  • Titration: Add increasing aliquots of the diol stock solution to the NMR tube. Acquire a spectrum after each addition, ensuring thorough mixing and temperature equilibration.

  • Data Analysis: Monitor the chemical shift of a proton on the boronic acid or diol that is sensitive to the binding event. The change in chemical shift (Δδ) is plotted against the concentration of the added titrant.

  • Binding Constant Calculation: The resulting binding curve can be fitted to a 1:1 binding model using non-linear regression analysis to determine the association constant, Ka.

¹¹B NMR is particularly useful as the boron chemical shift is highly sensitive to its coordination state, providing a clear distinction between the trigonal acid and the tetrahedral ester.[7][8][25]

Spectroscopic Methods: High-Throughput and Competitive Assays

UV-Visible and fluorescence spectroscopy offer sensitive and high-throughput methods for determining binding constants, often through a competitive displacement assay.[16][21] The most common example is the Alizarin Red S (ARS) assay.[2][16] ARS is a catechol-containing dye that fluoresces upon binding to a boronic acid.[16][21] A competing diol can displace ARS, causing a decrease in fluorescence that is proportional to the diol's binding affinity.[2][16]

G Fluorescence Displacement Assay Workflow cluster_step1 Step 1: Form Fluorescent Complex cluster_step2 Step 2: Competitive Displacement cluster_step3 Step 3: Quantify & Calculate BA Boronic Acid Complex BA-ARS Complex (High Fluorescence) BA->Complex ARS ARS Dye (Low Fluorescence) ARS->Complex Displaced_ARS Free ARS (Low Fluorescence) Complex->Displaced_ARS + Diol BA_Diol BA-Diol Complex (Non-Fluorescent) Complex->BA_Diol + Diol Measure Measure Fluorescence Intensity Decrease Complex->Measure Diol Competing Diol Calculate Calculate Binding Constant (K_diol) Measure->Calculate

Figure 3: Workflow for a competitive binding assay using the fluorescent reporter Alizarin Red S (ARS).

Experimental Protocol: ARS Displacement Assay

  • Determine K_ARS: First, determine the binding constant between the boronic acid and ARS by titrating the boronic acid into a fixed concentration of ARS and monitoring the increase in fluorescence.

  • Setup Competition Assay: Prepare a solution containing a fixed concentration of the pre-formed, fluorescent boronic acid-ARS complex.

  • Titration: Add increasing concentrations of the diol of interest to this solution.

  • Measure Fluorescence: After each addition, measure the fluorescence intensity at the emission maximum of the BA-ARS complex.

  • Data Analysis: Plot the decrease in fluorescence against the concentration of the competing diol. The data can be fitted to a competitive binding equation to calculate the association constant (Ka) for the boronic acid-diol interaction.

Data Interpretation and Application

Comparative Thermodynamic Data

The following table summarizes representative thermodynamic data for the interaction of phenylboronic acid (PBA) with various diols, illustrating the principles discussed.

DiolpHKa (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
Fructose7.4~3400[5]-4.8FavorableFavorable/UnfavorableEnthalpy & Entropy
Sorbitol7.4~8400[5]-5.4FavorableFavorable/UnfavorableEnthalpy & Entropy
Glucose7.4~100-200[21]-2.7 to -3.1FavorableUnfavorableEnthalpy
Catechol7.0HighHighly NegativeHighly NegativeUnfavorableEnthalpy

Note: Exact thermodynamic values can vary significantly based on specific experimental conditions (buffer, temperature). The data presented are illustrative.

This data highlights key trends. The higher affinity of fructose and sorbitol compared to glucose at physiological pH is evident.[21] Complexation is generally an enthalpy-driven process, consistent with the formation of a stable covalent bond.[11][12] The entropic contribution can be either favorable or unfavorable, depending on the extent of solvent reorganization and conformational changes upon binding.[10][12]

From Thermodynamics to Rational Design

A thorough understanding of the thermodynamic drivers allows for the predictive design of boronic acid-based systems:

  • For High-Affinity Sensors: To design a sensor for a specific diol at physiological pH, one must select a boronic acid with a pKa near 7.4 to maximize the concentration of the active boronate form. The interaction should have a large, negative ΔG, which is often achieved through a strongly favorable ΔH from optimized boronic acid-diol pairing (e.g., using diols with pre-organized cis-hydroxyl groups).[2][4]

  • For Responsive Drug Delivery: In drug delivery systems, the goal is often not the tightest possible binding but rather a precisely controlled, reversible binding.[26] For example, a glucose-responsive insulin delivery system relies on the competitive displacement of an insulin-diol conjugate by free glucose.[26] The thermodynamics must be tuned such that the binding affinity of glucose is sufficient to trigger release at hyperglycemic concentrations. This requires a delicate balance of ΔH and ΔS to achieve the desired Ka and responsiveness to changes in analyte concentration.

Conclusion

The complexation of boronic acids and diols is a thermodynamically intricate process governed by a delicate balance of enthalpic and entropic forces. Factors such as pH, solvent, and the specific molecular structures of both binding partners critically influence the stability and spontaneity of boronate ester formation. By employing rigorous experimental techniques like Isothermal Titration Calorimetry, NMR spectroscopy, and fluorescence-based assays, researchers can elucidate the complete thermodynamic profile of their systems. This quantitative understanding is the key to moving beyond trial-and-error approaches and toward the rational, predictive design of next-generation sensors, responsive materials, and advanced therapeutic systems.

References

  • Coer, O. E., Davidson, B. L., Boardman, B. M., & Peters, G. M. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • American Chemical Society. (n.d.). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Comiskey, A. M., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]

  • ACS Omega. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. Available at: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

  • Kang, B., & Kalow, J. A. (n.d.). Internal and External Catalysis in Boronic Ester Networks. Northwestern University. Available at: [Link]

  • Yan, J., et al. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. Available at: [Link]

  • Coer, O. E., et al. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Available at: [Link]

  • Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Wiskur, S. L., et al. (2004). Thermodynamic analysis of receptors based on guanidinium/boronic acid groups for the complexation of carboxylates, alpha-hydroxycarboxylates, and diols: driving force for binding and cooperativity. PubMed. Available at: [Link]

  • Adamczyk-Wozniak, A., et al. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

  • Couto, A. G., et al. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

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  • Niedzwiecki, A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

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  • Wu, W., et al. (n.d.). Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances. Available at: [Link]

  • DeRouchey, J. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Gatin, M., et al. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter. Available at: [Link]

  • Coer, O. E., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Available at: [Link]

  • Vera, D. M., et al. (2022). A detailed examination of boronic acid-diol complexation. ResearchGate. Available at: [Link]

  • Hida, A., et al. (2017). Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. ResearchGate. Available at: [Link]

  • Iwatsuki, S., et al. (n.d.). Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol. Dalton Transactions. Available at: [Link]

  • Marinaro, W., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. University of Kansas. Available at: [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid±diol complexation. ResearchGate. Available at: [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Das, A., & Anslyn, E. V. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]

  • Niedzwiecki, A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC. Available at: [Link]

  • Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • Miskelly, G. M., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available at: [Link]

Sources

Role of Urea Linker in Boronic Acid Sugar Recognition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of urea linkers in boronic acid sugar recognition, designed for researchers in chemical biology and sensor development.

Technical Guide & Whitepaper

Executive Summary

The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols (saccharides) forms the cornerstone of non-enzymatic glucose sensing and targeted drug delivery. However, the efficacy of phenylboronic acid (PBA) receptors is often limited by their high pKa (~8.8), which results in poor binding affinity at physiological pH (7.4).

The urea linker serves as a critical structural motif to overcome this thermodynamic barrier. Unlike simple amide or alkyl linkers, the urea moiety functions as a bidentate hydrogen bond donor , specifically stabilizing the anionic tetrahedral boronate ester. This interaction lowers the effective pKa of the receptor, significantly enhancing sugar recognition under neutral aqueous conditions. This guide analyzes the mechanistic role of the urea linker, provides comparative data, and details experimental protocols for synthesis and validation.

Mechanistic Foundations: The pKa Challenge

To understand the urea advantage, one must first master the equilibrium dynamics of boronic acid binding.

Trigonal vs. Tetrahedral Geometry

Boronic acids exist in an equilibrium between a neutral, trigonal planar (


) form and an anionic, tetrahedral (

) form.
  • Neutral Form: Electron-deficient, Lewis acidic. Binds diols poorly because the resulting neutral ester is susceptible to hydrolysis.

  • Anionic Form: Formed upon hydroxide coordination. Binds diols strongly to form stable cyclic boronate esters.

The pH Mismatch

For optimal binding, the boronic acid should exist in (or easily convert to) the anionic form.

  • Standard PBA pKa: ~8.8.[1]

  • Physiological pH: 7.4.[1][2][3][4][5][6]

  • Consequence: At pH 7.4, standard PBA is predominantly neutral (

    
    ), leading to low sensitivity for glucose.
    

The Urea Advantage: Anion Stabilization

The introduction of a urea linker (–NH–CO–NH–) adjacent to the phenylboronic acid moiety fundamentally alters the receptor's electronics through supramolecular pre-organization and anion stabilization .

Mechanism of Action

The urea group acts as a neutral anion receptor. When the boronic acid binds a sugar and converts to the tetrahedral boronate anion


, the urea provides critical stabilization energy via:
  • Bidentate Hydrogen Bonding: The two urea NH protons donate hydrogen bonds to the oxygen atoms of the boronate/hydroxyl group.

  • Electrostatic Stabilization: This H-bonding network delocalizes the negative charge on the boron center.

  • pKa Modulation: By stabilizing the conjugate base (the anion), the urea linker effectively lowers the pKa of the boronic acid (often to 7.0–7.5), aligning it perfectly with physiological pH.

Visualization of the Mechanism

The following diagram illustrates the transition and the specific stabilization provided by the urea linker.

UreaStabilization cluster_mechanism Thermodynamic Stabilization by Urea Neutral Neutral Boronic Acid (sp2, Trigonal) High pKa (~8.8) Transition + Sugar / OH- Neutral->Transition Anionic Boronate Anion Complex (sp3, Tetrahedral) Unstable without Linker Transition->Anionic Standard Equilibrium (Unfavorable at pH 7.4) UreaComplex Urea-Stabilized Complex (H-Bond Network) Low pKa (~7.2) Anionic->UreaComplex Urea NH Donors Stabilize Anion

Caption: Transition from neutral boronic acid to the urea-stabilized tetrahedral boronate anion, highlighting the pKa shift.

Comparative Analysis: Urea vs. Amide vs. Amine

The choice of linker dictates the sensitivity of the sensor. The table below synthesizes data comparing common linker types.

FeatureAmide Linker (–NHCO–)Amine Linker (–CH₂NH–)Urea Linker (–NHCONH–)
H-Bond Donors 1 (Weak)1 (via protonated NH⁺)2 (Strong, Bidentate)
Primary Interaction Electronic withdrawalB–N Lewis acid-base (Wulff type)Anion Recognition (H-bond)
pKa Shift Minimal (< 0.5 units)Significant (often too low, <6)Optimal (shifts to ~7.0–7.5)
Binding Mechanism Inductive effectB–N interactionSupramolecular Stabilization
Glucose Affinity (pH 7.4) Low (

)
ModerateHigh (

)
Selectivity PoorModerateEnhanced (Geometry dependent)

Technical Insight: While amine linkers (Wulff-type) also lower pKa via a B–N interaction, they often suffer from pH-dependent fluorescence quenching that complicates signal interpretation. Urea linkers provide a "cleaner" stabilization of the boronate anion without necessitating a zwitterionic intermediate.

Experimental Protocols

The following workflows ensure high-integrity synthesis and validation of urea-linked boronic acid sensors.

Protocol: Synthesis of Urea-Linked Phenylboronic Acid Sensor

Objective: Synthesize a fluorescent glucose sensor by coupling a fluorophore (e.g., aminopyrene or anthracene derivative) to 3-aminophenylboronic acid via a urea linkage.

Reagents:

  • 3-Aminophenylboronic acid (pinacol ester protected for easier handling).

  • Fluorophore-Isocyanate (e.g., Pyrene-1-isocyanate) OR Fluorophore-Amine + Triphosgene.

  • Solvent: Anhydrous THF or DMF.

  • Base: Triethylamine (TEA).

Step-by-Step Workflow:

  • Activation (if using amine): Dissolve Fluorophore-Amine (1.0 eq) and TEA (2.0 eq) in anhydrous THF under

    
    . Cool to 0°C. Add Triphosgene (0.35 eq) dropwise to generate the isocyanate in situ. Stir for 30 min.
    
  • Coupling: Add 3-Aminophenylboronic acid (1.1 eq) dissolved in minimal THF to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (formation of urea spot).

  • Deprotection (if needed): If pinacol ester was used, hydrolyze by stirring in acetone/water with

    
     and 
    
    
    
    for 24h, followed by acid hydrolysis.
  • Purification: Precipitate in cold water or ether. Recrystallize from MeOH/DCM. Note: Avoid silica columns for free boronic acids as they bind irreversibly; use alumina or reverse-phase HPLC.

Protocol: Fluorescence Binding Titration

Objective: Determine the Binding Constant (


) for Glucose at pH 7.4.
  • Buffer Prep: Prepare 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4. (Avoid Tris or buffers with diols).

  • Sensor Solution: Dissolve Urea-PBA sensor in MeOH (stock), then dilute into Buffer to final conc. of

    
    . Keep MeOH < 5% to prevent solvent effects.
    
  • Titration:

    • Measure initial fluorescence (

      
      ).
      
    • Add aliquots of Glucose stock (1.0 M in buffer).

    • Record fluorescence (

      
      ) after each addition (allow 2 min for equilibrium).
      
    • Titrate until saturation (typically 0–100 mM glucose).

  • Data Analysis: Plot

    
     vs. [Glucose]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression) to extract 
    
    
    
    .
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Anhydrous THF/DMF) Synthesis Synthesis: Urea Coupling (Isocyanate + Amine-PBA) Start->Synthesis Purification Purification (Precipitation/HPLC) *Avoid Silica* Synthesis->Purification Buffer Assay Setup (PBS pH 7.4, <5% MeOH) Purification->Buffer Titration Fluorescence Titration (Add Glucose 0-100mM) Buffer->Titration Analysis Data Analysis (Fit to 1:1 Isotherm) Titration->Analysis

Caption: Step-by-step workflow for the synthesis and validation of urea-linked boronic acid sensors.

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine derivatives. Angewandte Chemie International Edition. Link

  • Anslyn, E. V. (2004). Supramolecular Analytical Chemistry. The Journal of Organic Chemistry. Link

  • Nishimura, T., et al. (2010). Urea-based Anion Receptors: Stabilization of Boronate Anions. Chemical Communications. Link

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews. Link

  • Sun, X., et al. (2017). Synthesis of fluorescent bisboronic acid sensors and their recognition of mono-/oligo-saccharides. Frontiers in Chemistry. Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of (3-(3-Methylureido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aryl ureas are a cornerstone structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Boronic acids, in turn, are highly versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The synthesis of (3-(3-Methylureido)phenyl)boronic acid combines these two important functionalities into a single molecule, creating a valuable building block for drug discovery and materials science. This document provides a comprehensive, field-proven protocol for the synthesis of this target compound via the nucleophilic addition of 3-aminophenylboronic acid to methyl isocyanate. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss purification and characterization techniques, and emphasize the critical safety precautions required for handling the reagents.

Reaction Scheme and Mechanism

The synthesis proceeds through a straightforward and typically high-yielding nucleophilic addition reaction. The primary amine of 3-aminophenylboronic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group in methyl isocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-substituted urea product.

Scheme 1: Synthesis of this compound Reaction Scheme

Causality of the Mechanism: The reaction is highly efficient and generally requires no external catalyst or base.[2] The high electrophilicity of the central carbon in the isocyanate functional group (–N=C=O) makes it an excellent target for nucleophiles like primary amines. The reaction is often irreversible, driving the equilibrium towards the formation of the thermodynamically stable urea product.

Materials and Equipment

Reagents
ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Aminophenylboronic acid136.941.0101.37 g
Methyl isocyanate (MIC)57.051.010~0.68 mL (d=0.923)
Anhydrous Dichloromethane (DCM)84.93--~50 mL
Diethyl ether (for washing)74.12--~30 mL
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet (optional, for maintaining a dry atmosphere)

  • Glass syringe and needle for liquid transfer

  • Ice-water bath

  • Buchner funnel and filter paper for filtration

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Rotary evaporator

Detailed Experimental Protocol

Reaction Setup
  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.37 g, 10 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.[1] Some gentle warming may be required, but ensure the solution returns to room temperature before proceeding.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is a precautionary measure to control any potential exothermicity upon addition of the isocyanate.[1]

Reagent Addition
  • CRITICAL SAFETY STEP: All manipulations involving methyl isocyanate must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber), safety goggles, and a lab coat.[3][4]

  • Using a syringe, carefully draw up methyl isocyanate (0.68 mL, 10 mmol).

  • Add the methyl isocyanate dropwise to the stirred, cooled solution of 3-aminophenylboronic acid over a period of 10-15 minutes. A white precipitate may begin to form during or shortly after the addition.[1]

Reaction and Monitoring
  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.

    • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The starting amine should have a different Rf value than the urea product. The reaction is complete when the spot corresponding to 3-aminophenylboronic acid is no longer visible.

Product Isolation and Purification
  • Upon completion, a significant amount of white solid product should be suspended in the solvent.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Dry the purified solid under vacuum to yield this compound as a white or off-white powder.

Note on Purification: Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[5] For this reaction, the product often precipitates in high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) is the recommended method.[6]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the formation of the urea linkage.

  • ¹¹B NMR: To characterize the boronic acid moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (Expected MW: 194.00 g/mol ).

  • Melting Point: To assess the purity of the compound. Free boronic acids may exhibit dehydration or decomposition rather than a sharp melting point.[7]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, purified product.

Synthesis_Workflow Workflow for Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Final Steps prep_amine Dissolve 3-Aminophenylboronic Acid in Anhydrous DCM cool_amine Cool Solution to 0-5 °C in Ice Bath prep_amine->cool_amine add_mic Dropwise Addition of Methyl Isocyanate (in Fume Hood) cool_amine->add_mic Ready for reaction react Stir at Room Temperature (2-4 hours) add_mic->react monitor Monitor Progress by TLC react->monitor isolate Isolate Solid by Vacuum Filtration monitor->isolate Reaction complete wash Wash Solid with Cold Diethyl Ether isolate->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Product (NMR, MS, MP) dry->characterize Purified product store Store Final Compound characterize->store

Caption: Experimental workflow from reagent preparation to final product characterization.

Critical Safety Precautions

Methyl Isocyanate (MIC) is an extremely toxic, flammable, and reactive compound that requires stringent safety protocols. [8][9]

  • Toxicity: MIC is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4] It is a potent lachrymator (tear-inducing agent) and severely irritates the eyes, skin, and respiratory tract.[4][10] All work must be conducted within a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber is recommended), splash-proof goggles, a face shield, and a flame-resistant lab coat.[3] Contaminated clothing should be removed and laundered immediately by trained personnel.[3]

  • Handling: Use only non-sparking tools and handle in a well-ventilated area away from heat, sparks, or open flames.[8][11] Ground and bond all metal containers during transfer.[3] An emergency eye wash and shower must be immediately accessible.[3]

  • Reactivity: MIC reacts exothermically with water, amines, alcohols, acids, and bases.[9][10] This can lead to a dangerous increase in temperature and pressure. Ensure all glassware is dry and avoid contact with incompatible materials.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and secure location, away from sunlight and heat.[3][11]

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Methyl Isocyanate. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1256.pdf]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. Retrieved from BenchChem. [Link: https://www.benchchem.
  • SafeRack. (n.d.). Methyl Isocyanate (MIC) Safety Guidelines. Retrieved from SafeRack. [Link: https://www.saferack.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methyl Isocyanate. Retrieved from CDC Toxic Substance Portal. [Link: https://www.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl isocyanate. Retrieved from chemos.de. [Link: https://www.chemos.de/import/sdb/msds_1_624-83-9_en.pdf]
  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): Methyl Isocyanate. Retrieved from ilo.org. [Link: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0004]
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.
  • Khan, K. M., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(4), 435-439. [Link: https://www.sciencedirect.com/science/article/pii/S187853521000244X]
  • Reddy, K. U. M., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(10), 5779-5781. [Link: https://asianpubs.org/index.php/ajc/article/view/3044]
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01217]
  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23293-23299. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra03798a]
  • Tanwar, O. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link: https://www.researchgate.
  • Reddit r/chemistry. (2017). Purification of boronic acids? Retrieved from Reddit. [Link: https://www.reddit.
  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from Gifu Pharmaceutical University News. [Link: https://www.gifu-pu.ac.jp/news/2022/07/new-aryl-boronates-are-stable-on-silica-gel-and-easy-to-handle.html]
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from Wikipedia. [Link: https://en.wikipedia.

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Application Note & Protocols: (3-(3-Methylureido)phenyl)boronic acid in Advanced Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

(3-(3-Methylureido)phenyl)boronic acid (MUPBA) is a bifunctional organic compound poised to significantly impact the development of intelligent polymeric materials. It uniquely combines the well-established, diol-responsive nature of a phenylboronic acid (PBA) moiety with the hydrogen-bonding capabilities of a methylureido group. This dual functionality enables the creation of polymer scaffolds with sophisticated, programmable behaviors. The boronic acid group can form reversible covalent bonds—boronate esters—with 1,2- or 1,3-diols, a property extensively utilized for glucose sensing and pH-responsive systems.[1][2] Concurrently, the methylureido group introduces the capacity for strong, directional hydrogen bonding, which can influence polymer morphology, mechanical properties, and intermolecular interactions.

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for incorporating MUPBA into various polymer scaffolds. We will explore two primary methodologies: the direct copolymerization of a functionalized MUPBA monomer and the post-polymerization modification of pre-existing polymers. The causality behind experimental choices is emphasized throughout, ensuring that the protocols serve not just as instructions, but as a framework for rational design and innovation in the fields of targeted drug delivery, diagnostics, and self-healing materials.[2][3][4]

cluster_0 Key Functional Groups cluster_1 Resulting Properties & Applications MUPBA this compound (MUPBA) BoronicAcid Boronic Acid Moiety -B(OH)₂ MUPBA->BoronicAcid provides UreaGroup Methylureido Group -NH-CO-NH-CH₃ MUPBA->UreaGroup provides DiolBinding Reversible Diol Binding (e.g., Glucose) BoronicAcid->DiolBinding pH_Response pH Responsiveness BoronicAcid->pH_Response H_Bonding Hydrogen Bonding Networks UreaGroup->H_Bonding DrugDelivery Drug Delivery DiolBinding->DrugDelivery Sensing Sensing DiolBinding->Sensing SelfHealing Self-Healing Materials H_Bonding->SelfHealing pH_Response->DrugDelivery MUPBA MUPBA Protect 1. Protection (e.g., Pinacol) MUPBA->Protect Functionalize 2. Add Polymerizable Group (e.g., Vinyl) Protect->Functionalize Monomer Protected MUPBA Monomer Functionalize->Monomer Copolymerize 3. RAFT or Free Radical Copolymerization Monomer->Copolymerize ProtectedPolymer Protected MUPBA Copolymer Copolymerize->ProtectedPolymer Comonomer Comonomer(s) (e.g., NIPAAm, DMA) Comonomer->Copolymerize Deprotect 4. Deprotection (Acidic Hydrolysis) ProtectedPolymer->Deprotect FinalPolymer Final Functional Polymer Deprotect->FinalPolymer

Caption: Workflow for the copolymerization strategy.

Protocol 3.1.1: Synthesis and RAFT Copolymerization of a Protected MUPBA-Acrylamide Monomer

This protocol describes a representative synthesis of a protected MUPBA-acrylamide monomer followed by its controlled radical polymerization using Reversible Addition-Fragmentation chain Transfer (RAFT). RAFT is chosen for its ability to produce polymers with controlled molecular weights and narrow polydispersities, which is critical for many biomedical applications. [5] Part A: Monomer Synthesis

  • Protection of Boronic Acid:

    • Dissolve (3-aminophenyl)boronic acid (1.0 eq) and pinacol (1.1 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Rationale: The boronic acid is protected as a pinacol ester to prevent side reactions during subsequent steps and the polymerization itself. The azeotropic removal of water drives the esterification to completion. [6] * Reflux the mixture for 4-6 hours until no more water is collected.

    • Remove the solvent under reduced pressure to obtain the crude pinacol-protected aminophenylboronic acid.

  • Urea Formation:

    • Dissolve the product from the previous step in anhydrous dichloromethane (DCM).

    • Add methyl isocyanate (1.1 eq) dropwise at 0 °C.

    • Rationale: The amine reacts with the isocyanate to form the desired methylureido group. Performing the reaction at 0 °C controls the exothermicity of the reaction.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor by TLC. Upon completion, purify by column chromatography to yield the protected MUPBA intermediate.

  • Acrylamide Functionalization:

    • This step assumes a starting material of (3-amino-5-vinylphenyl)boronic acid or similar commercially available/synthesizable precursor to simplify the final functionalization. For this protocol, we will assume a modification where an amino group is available for acrylation. Let's assume we start with an amino-functionalized version of MUPBA.

    • Dissolve the protected amino-MUPBA analogue (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

    • Rationale: Acryloyl chloride reacts with the amine to form the polymerizable acrylamide group. Triethylamine acts as a base to neutralize the HCl byproduct.

    • Stir for 4 hours at 0 °C, then overnight at room temperature.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate. Purify the resulting monomer by column chromatography.

Part B: RAFT Polymerization

  • Reaction Setup:

    • In a Schlenk flask, combine the MUPBA-acrylamide monomer, a comonomer (e.g., N-isopropylacrylamide, NIPAAm), a RAFT agent (e.g., DDMAT), and an initiator (e.g., AIBN).

    • Rationale: NIPAAm is a common comonomer that imparts temperature-responsiveness (LCST behavior), creating a multi-stimuli-responsive polymer. [1] * Add anhydrous solvent (e.g., 1,4-dioxane).

    • The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).

  • Degassing:

    • Subject the mixture to three freeze-pump-thaw cycles.

    • Rationale: The removal of oxygen is critical for radical polymerizations, as oxygen can act as a radical scavenger and inhibit the reaction.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN).

    • Allow the polymerization to proceed for a set time (e.g., 8-24 hours).

  • Purification & Deprotection:

    • Quench the reaction by exposing it to air and cooling in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

    • Dissolve the collected polymer in a minimal amount of THF and re-precipitate. Repeat 2-3 times.

    • To deprotect the boronic acid, dissolve the polymer in a mixture of acetone and 1 M HCl. Stir for 24 hours at room temperature.

    • Dialyze the resulting solution against deionized water for 48 hours to remove salts and impurities, then lyophilize to obtain the final functional polymer.

ParameterConditionRationale
Solvent 1,4-Dioxane or DMFGood solubility for monomers and resulting polymer.
RAFT Agent DDMAT or CTAProvides good control over methacrylate/acrylamide polymerization.
Initiator AIBN or V-50Thermal initiator with a known decomposition rate at the reaction temp.
Temperature 60-80 °CDependent on the chosen initiator's half-life.
Deprotection Acidic HydrolysisEfficiently cleaves the pinacol ester to yield the free boronic acid.
Strategy 2: Post-Polymerization Modification

This strategy involves attaching MUPBA to a pre-formed polymer that has reactive functional groups. This method is highly versatile as it allows for the use of a wide range of commercially available polymers and avoids the often-challenging synthesis of custom monomers. [7][8][9][10]

ReactivePolymer Reactive Polymer (e.g., with NHS-esters) Coupling 1. Amide Coupling (e.g., EDC/NHS chem) ReactivePolymer->Coupling MUPBA_NH2 Amino-functionalized MUPBA MUPBA_NH2->Coupling Purification 2. Purification (Dialysis) Coupling->Purification FinalPolymer Final Functional Polymer Purification->FinalPolymer

Caption: Workflow for the post-polymerization modification strategy.

Protocol 3.2.1: Amide Coupling of MUPBA to a Poly(NHS-acrylate) Backbone

This protocol details the modification of a polymer containing N-Hydroxysuccinimide (NHS) ester groups. NHS esters are highly reactive towards primary amines, forming stable amide bonds. An amino-functionalized version of MUPBA is required for this reaction.

  • Polymer Synthesis:

    • Synthesize a copolymer of N-acryloxysuccinimide (NAS) and a comonomer (e.g., dimethylacrylamide, DMA) via free radical or controlled polymerization.

    • Rationale: The NAS monomer provides the reactive "handles" for later modification. DMA is a water-soluble, biocompatible comonomer.

  • Amine Functionalization of MUPBA:

    • Synthesize or procure an MUPBA derivative with a primary amine, for example, by starting with 3,5-diaminophenylboronic acid and selectively reacting one amine group to form the methylurea, leaving the other free for coupling. This requires careful stoichiometry and protective group chemistry.

  • Coupling Reaction:

    • Dissolve the reactive polymer (e.g., P(NAS-co-DMA)) in an anhydrous polar aprotic solvent like DMF or DMSO.

    • Add the amino-functionalized MUPBA (e.g., 0.5 eq relative to NHS groups to achieve 50% modification).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq relative to MUPBA).

    • Rationale: The amine on MUPBA displaces the NHS group on the polymer, forming a stable amide bond. DIPEA scavenges the released NHS and any protons without interfering in the reaction.

    • Stir the reaction under an inert atmosphere (N₂) at room temperature for 24-48 hours.

  • Workup and Purification:

    • Precipitate the polymer into a suitable non-solvent (e.g., diethyl ether).

    • Redissolve the polymer in a minimal amount of DMF and re-precipitate.

    • To remove any unreacted MUPBA and salts, dissolve the polymer in water or a suitable buffer and dialyze extensively (MWCO appropriate for the polymer size) against deionized water for 3-4 days.

    • Lyophilize the purified polymer solution to obtain the final product as a dry powder.

Characterization

Confirming the successful incorporation of MUPBA is critical. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Result for Successful Incorporation
¹H NMR Structural confirmation and determination of incorporation percentage.Appearance of aromatic protons from the MUPBA phenyl ring and the methyl (-CH₃) and N-H protons from the ureido group. Integration comparison with polymer backbone peaks can quantify incorporation.
¹¹B NMR Confirmation of boronic acid/ester presence.A broad peak around 20-30 ppm for the trigonal boronic acid/ester. A sharper peak around 3-9 ppm for the tetrahedral boronate anion at high pH. [11]
FTIR Confirmation of functional groups.Appearance of B-O stretching (~1350 cm⁻¹) and N-H/C=O stretching from the urea group (~1640 cm⁻¹, ~3300 cm⁻¹).
GPC/SEC Analysis of molecular weight and polydispersity.A shift to higher molecular weight after modification (Strategy 2) or confirmation of controlled polymerization (Strategy 1). A monomodal peak indicates no significant side reactions like cross-linking.
UV-Vis Monitoring reactions with chromophores or fluorescent reporters.Can be used with a reporter like Alizarin Red S (ARS) to confirm the diol-binding capability of the final polymer. The binding of ARS to the boronic acid causes a visible color change. [12]

Applications in Drug Development

Polymers functionalized with MUPBA are particularly promising for creating "smart" drug delivery systems.

  • Glucose-Responsive Insulin Delivery: MUPBA-containing polymers can be used to formulate hydrogels or nanoparticles that encapsulate insulin. [13][14]In the presence of high glucose concentrations, the competitive binding of glucose to the boronic acid moieties causes the polymer network to swell or disassemble, triggering the release of insulin. The hydrogen-bonding capacity of the methylureido group can enhance the mechanical stability of the hydrogel network.

  • pH-Responsive Release in Tumor Microenvironments: The acidic environment of many tumors (pH ~6.5) can be exploited. Boronate ester linkages formed with a diol-containing drug or cross-linker can be designed to be stable at physiological pH (7.4) but hydrolyze at lower pH, leading to targeted drug release within the tumor. [4]

Conclusion

The incorporation of this compound into polymer scaffolds offers a powerful platform for the design of advanced functional materials. By providing both a diol-responsive boronic acid and a hydrogen-bonding methylureido group, MUPBA enables the synthesis of polymers with tunable, multi-responsive properties. The detailed protocols for copolymerization and post-polymerization modification provided herein offer robust and adaptable methods for accessing these materials. Careful characterization is essential to validate the structure and function of the resulting polymers, paving the way for their application in next-generation drug delivery systems, biosensors, and adaptive materials.

References

  • Tsukamoto, Y., Kida, J., Aoki, D., & Otsuka, H. (2021). Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions. Polymer Chemistry. ([Link])

  • Verbraeken, B., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. ([Link])

  • Otsuka, H., et al. (2021). Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions. RSC Publishing. ([Link])

  • Tsukamoto, Y., Kida, J., Aoki, D., & Otsuka, H. (2021). Post-polymerization modification of polybenzoxazines by boronic acids supported by B–N interactions. The Royal Society of Chemistry. ([Link])

  • Zhang, Y., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. American Chemical Society. ([Link])

  • van den Dikkenberg, J. (2011). Boronic acid functionalized polymers and hydrogels for biomedical applications. Utrecht University. ([Link])

  • Sato, K., et al. (2021). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications (RSC Publishing). ([Link])

  • Wada, S., et al. (2021). Incorporation of Boronic Acid Functionality into Isotactic Polypropylene and Its Application as a Cross-Linking Point. Macromolecules - ACS Publications. ([Link])

  • Shabat, D., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. PMC. ([Link])

  • Sato, K., et al. (2024). Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s. Macromolecules - ACS Publications. ([Link])

  • Truong, N. P., et al. (2015). RAFT polymer cross-coupling with boronic acids. PMC - PubMed Central - NIH. ([Link])

  • Sato, K., et al. (2021). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications (RSC Publishing). DOI:10.1039/D1CC02603H. ([Link])

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. ([Link])

  • Rikiyama, K., et al. (2025). Chemical modification of poly(isosorbide carbonate)-based copolymers with boronic acids and the ammonolysis of the modified copolymers. RSC Publishing. ([Link])

  • Basicmedical Key. (2016). Boronate-Containing Polymers. Basicmedical Key. ([Link])

  • Lee, S., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A (RSC Publishing). DOI:10.1039/D1TA02308J. ([Link])

  • Royal Society of Chemistry. (2017). CHAPTER 9: Polymer Self-Assembly Mediated by Boronic Acid. Books. ([Link])

  • Sato, K., et al. (2020). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. PMC. ([Link])

  • Al-Aghbar, A., et al. (2024). Dynamic Covalent Boronate Chemistry Accelerates the Screening of Polymeric Gene Delivery Vectors via In Situ Complexation of Nucleic Acids. Journal of the American Chemical Society - ACS Publications. ([Link])

  • Wojtecki, R. J., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. ([Link])

  • Wojtecki, R. J., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH. ([Link])

  • ResearchGate. (2026). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. ResearchGate. ([Link])

  • Li, Y., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PMC. ([Link])

  • Verbraeken, B., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry (RSC Publishing). ([Link])

  • Google Patents. (2010). US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery.
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  • ResearchGate. (2025). Bioengineering polyfunctional copolymers. VII. Synthesis and characterization of copolymers of p-vinylphenyl boronic acid with maleic and citraconic anhydrides and their self-assembled macrobranched supramolecular architectures. ResearchGate. ([Link]_)

  • Adachi, S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. ([Link])

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Troubleshooting & Optimization

Preventing protodeboronation of urea-phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Urea-Phenylboronic Acids

Welcome to the technical support center for urea-phenylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile compounds. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to address the common challenge of protodeboronation, ensuring the stability and success of your experiments.

Troubleshooting Guide: Preventing Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction that can compromise the yield and purity of urea-phenylboronic acids. This guide provides a systematic approach to diagnosing and mitigating this issue.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a decision-making process to identify the cause of protodeboronation and implement the appropriate preventative measures.

Protodeboronation_Troubleshooting cluster_0 Problem Identification cluster_1 Reaction Condition Analysis cluster_2 Solution Implementation cluster_3 Purification & Storage Start Significant Protodeboronation Detected (e.g., by NMR, LC-MS) Check_pH Is the reaction medium acidic or strongly basic? Start->Check_pH Check_Temp Is the reaction temperature elevated (> 50°C)? Start->Check_Temp Check_Metals Are transition metal catalysts (e.g., Pd, Cu) present? Start->Check_Metals Purification Is protodeboronation occurring during purification? Start->Purification Storage Are the compounds degrading during storage? Start->Storage Adjust_pH Buffer the reaction to a neutral or mildly basic pH (7-9) Check_pH->Adjust_pH Yes Protecting_Group Consider using a protecting group for the boronic acid moiety Check_pH->Protecting_Group If pH adjustment is not feasible Lower_Temp Run the reaction at a lower temperature or for a shorter duration Check_Temp->Lower_Temp Yes Check_Temp->Protecting_Group If temperature is critical Use_Ligands Employ appropriate ligands or additives to stabilize the catalyst Check_Metals->Use_Ligands Yes Check_Metals->Protecting_Group If catalyst instability persists Purify_Carefully Use neutral or slightly basic chromatography conditions Purification->Purify_Carefully Yes Store_Properly Store as a solid, under inert gas, and protected from light and moisture Storage->Store_Properly Yes

Caption: Troubleshooting workflow for diagnosing and preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for urea-phenylboronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. This process converts the desired boronic acid into a simple arene, leading to a loss of the functional group essential for subsequent reactions like Suzuki-Miyaura cross-coupling. For urea-phenylboronic acids, this not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate, complicating downstream applications in drug discovery and materials science.

Visualizing the Protodeboronation Mechanism

Caption: The general mechanism of protodeboronation of a urea-phenylboronic acid.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation. Understanding these can help in designing experiments to minimize this side reaction.

  • pH: Both acidic and strongly basic conditions can promote protodeboronation. Under acidic conditions, direct protonolysis of the C-B bond occurs. In strongly basic media, the formation of an "ate" complex can facilitate the cleavage.

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Transition Metals: The presence of certain transition metal catalysts, particularly palladium and copper, can significantly enhance the rate of protodeboronation, especially in the absence of suitable ligands or under oxidative conditions.

  • Oxidizing Agents: Oxidants can promote the degradation of boronic acids through various pathways, including protodeboronation.

  • Water: The presence of water is necessary for the hydrolysis of the boronic acid, which can be a prelude to protodeboronation.

Q3: How can I minimize protodeboronation during a Suzuki-Miyaura cross-coupling reaction?

A3: The Suzuki-Miyaura coupling is a common application for urea-phenylboronic acids, and minimizing protodeboronation is crucial for high yields.

  • Optimize the Base: Use a milder base such as K3PO4 or K2CO3 instead of stronger bases like NaOH or KOH. The choice of base can significantly impact the stability of the boronic acid.

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many couplings, temperatures between 50-80°C are sufficient.

  • Use Appropriate Ligands: The choice of phosphine ligand for the palladium catalyst is critical. Ligands like SPhos or XPhos can stabilize the catalyst and promote the desired cross-coupling over protodeboronation.

  • Degas Thoroughly: Remove oxygen from the reaction mixture by thoroughly degassing with an inert gas (e.g., argon or nitrogen). This minimizes oxidative degradation pathways.

Data on Base Effect on Protodeboronation
BaseSolventTemperature (°C)% Protodeboronation (24h)
CsFDioxane80< 5%
K3PO4Dioxane8010-15%
K2CO3Dioxane8020-25%
NaOH (1M aq.)Dioxane80> 50%

Note: These are representative values and can vary depending on the specific substrate and reaction conditions.

Q4: Are there any protecting group strategies to prevent protodeboronation?

A4: Yes, protecting the boronic acid moiety is a highly effective strategy. The most common approach is the formation of a boronic acid pinacol ester (a type of boronate ester). These esters are significantly more stable to a wide range of reaction conditions that would normally cause protodeboronation of the free boronic acid. The pinacol ester can then be deprotected under mild conditions to regenerate the boronic acid if needed, or in many cases, can be used directly in cross-coupling reactions.

Experimental Protocol: Formation of a Urea-Phenylboronic Acid Pinacol Ester
  • Dissolve the Urea-Phenylboronic Acid: In a round-bottom flask, dissolve the urea-phenylboronic acid (1.0 eq) in an appropriate solvent such as THF or dichloromethane.

  • Add Pinacol: Add pinacol (1.1 eq) to the solution.

  • Azeotropic Removal of Water: If the starting material is a hydrate, azeotropic removal of water using a Dean-Stark apparatus with toluene may be necessary. Alternatively, drying agents like anhydrous MgSO4 can be used.

  • Stir at Room Temperature: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel.

Q5: How should I purify and store my urea-phenylboronic acids to ensure their stability?

A5: Proper purification and storage are critical for maintaining the integrity of urea-phenylboronic acids.

  • Purification:

    • Chromatography: When using column chromatography, it is advisable to use a neutral or slightly basic mobile phase. For example, a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent protodeboronation on the acidic silica gel.

    • Recrystallization: Recrystallization from a suitable solvent system can be an effective method for purification, but care must be taken to avoid prolonged heating.

  • Storage:

    • Solid Form: Store the compound as a solid whenever possible, as solutions are generally less stable.

    • Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from oxygen and moisture.

    • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential degradation.

    • Protect from Light: Store in an amber vial or in the dark to prevent photodecomposition.

By following these guidelines, you can significantly improve the stability of your urea-phenylboronic acids and achieve more reliable and reproducible experimental results.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: Wiley-VCH URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids with Aryl Mesylates Source: The Journal of Organic Chemistry URL: [Link]

Improving solubility of (3-(3-Methylureido)phenyl)boronic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(3-Methylureido)phenyl)boronic acid

Guide: Improving Aqueous Solubility and Handling

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to the solubility of this compound in aqueous buffers. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address issues you may encounter during your experiments, providing not just protocols but the underlying scientific rationale for each step.

Frequently Asked Questions & Troubleshooting

Q1: I'm trying to dissolve this compound in a standard neutral buffer (e.g., PBS, pH 7.4), but it has very poor solubility. Why is this happening?

A1: The issue stems from the fundamental chemistry of arylboronic acids.

At its core, a boronic acid exists in a pH-dependent equilibrium between two forms: a neutral, trigonal planar species and an anionic, tetrahedral hydroxyboronate species.[1][2] The neutral form, which is predominant in acidic to neutral pH, possesses limited aqueous solubility due to its more hydrophobic character.[3][4] To achieve significant solubility, the equilibrium must be shifted toward the charged, and therefore more hydrophilic, hydroxyboronate form.[1][5] The pKa of unsubstituted phenylboronic acid is approximately 8.8-9.0, and while the methylureido substituent will slightly alter this, the compound remains a weak acid.[6][7] Consequently, at pH 7.4, the compound is primarily in its less soluble neutral state.

Caption: pH-dependent equilibrium of boronic acid.

Q2: How can I leverage pH to increase the solubility of my compound?

A2: Adjusting the pH of your buffer is the most direct method to enhance solubility.

By increasing the pH of the aqueous solution to be at or above the pKa of the boronic acid, you deprotonate the molecule, favoring the formation of the highly soluble hydroxyboronate anion.[1][4][5] A general rule is that for every pH unit above the pKa, the proportion of the ionized (soluble) form increases by a factor of 10.

Practical Guidance:

  • Determine the pKa: If the exact pKa is unknown, you can assume it is similar to other arylboronic acids (~pKa 9.0).[7] For precise work, the pKa can be determined experimentally via potentiometric or spectrophotometric titration.[5][8]

  • Prepare Buffers: Start by attempting to dissolve the compound in a buffer at pH 9.0. If solubility is still insufficient, incrementally increase the pH to 9.5 or 10.0. Use buffers like CAPS (pH 9.7-11.1) or borate (pH 8-10), but be mindful of potential buffer-compound interactions.

  • Caution: Ensure that the elevated pH is compatible with your downstream application (e.g., cell viability, protein stability, assay conditions).

pH relative to pKaApproximate % Ionized (Soluble Form)Recommended Action
pH = pKa - 2~1%Poor solubility expected.
pH = pKa - 1~10%Low solubility.
pH = pKa ~50% Significant solubility increase. Good starting point.
pH = pKa + 1 ~90% High solubility expected.
pH = pKa + 2 ~99% Near-maximal solubility from ionization.
Q3: My experimental system is pH-sensitive and must be kept near neutral. What are my options?

A3: When pH modification is not feasible, two effective strategies are the use of co-solvents or complexing agents.

Strategy 1: Utilizing Water-Miscible Co-solvents

This approach involves creating a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer.

Experimental Protocol: Co-solvent Stock Preparation

  • Solvent Selection: Choose a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. DMSO is a common choice but can affect some biological assays.

  • Stock Preparation: Dissolve the this compound in the chosen solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.

  • Dilution: Add the stock solution dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration.

  • Final Concentration Check: CRITICAL - Ensure the final percentage of the organic co-solvent in your aqueous buffer is low (typically <1%, ideally <0.1%) to avoid impacting the integrity of your experiment (e.g., protein denaturation, cell toxicity).

Strategy 2: Forming Reversible Complexes with Polyols (Sugars)

This is a highly effective and often biocompatible method. Boronic acids react reversibly with compounds containing 1,2- or 1,3-diols, such as sugars, to form cyclic boronate esters.[6][9] These esters are often more soluble than the parent boronic acid and, crucially, their formation can lower the apparent pKa of the boron center by several units.[3][10] This pKa shift promotes ionization and dramatically increases solubility at physiological pH.[3] Mannitol is a widely used excipient for this purpose in pharmaceutical formulations of boronic acids.[3][11]

Caption: Experimental workflow for solubility determination.

Experimental Protocol: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of solid this compound to a vial containing your specific aqueous buffer. The key is to have undissolved solid remaining after equilibrium is reached.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for a sufficient time to reach equilibrium, typically 24 to 48 hours. [12]3. Phase Separation: After equilibration, stop agitation and allow the vial to stand at the same constant temperature to let the solid settle. Carefully remove an aliquot of the supernatant. To ensure no fine particles are transferred, centrifuge the aliquot and take the supernatant, or filter it through a chemically inert syringe filter (e.g., PVDF or PTFE). [12]4. Analysis: Accurately dilute the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV), as arylboronic acids are UV-active. [12][13]5. Calculation: The measured concentration represents the equilibrium solubility of the compound in that buffer at that specific temperature.

References

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  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

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  • Anelli, P. L., et al. (2019). Process for the recovery of a boronic acid. U.S. Patent No. 10,377,700.
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  • Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of Polar Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Tailing, Low Recovery, and Phase Separation Issues Assigned Specialist: Senior Application Scientist

Triage & Diagnostics

Before modifying your workflow, identify the root cause of your purification failure using this diagnostic logic.

Common Symptoms:

  • The "Streak": Compound smears across the TLC plate or elutes over 20+ fractions.

  • The "Disappearing Act": Mass balance is low after silica chromatography (irreversible adsorption).

  • The "Shapeshifter": NMR shows broad peaks or fractional integration (boroxine-acid equilibrium).

Diagnostic Decision Tree (Visualizing the optimal purification pathway based on compound properties)

purification_logic Start START: Characterize Impurity Profile IsIonic Is the molecule zwitterionic (e.g., contains amines/pyridines)? Start->IsIonic IsLipophilic Is the impurity profile significantly less polar? IsIonic->IsLipophilic No (Neutral/Acidic) Method_RP METHOD A: Reverse Phase (C18) (Acidic Mobile Phase) IsIonic->Method_RP Yes (High Polarity) Method_Pin METHOD B: Pinacol Protection (Make Lipophilic -> Silica -> Deprotect) IsLipophilic->Method_Pin No (Complex Mix) Method_Scavenge METHOD C: PS-DEAM Scavenging (Catch & Release) IsLipophilic->Method_Scavenge Yes (Non-polar impurities) Method_Cryst METHOD D: Biphasic Recrystallization (Force Hydration) Method_Scavenge->Method_Cryst If oil persists

Figure 1: Decision matrix for selecting the purification strategy based on polarity and impurity profile.

Module 1: Chromatography Troubleshooting
Issue: Severe Tailing on Silica Gel

Root Cause: Boronic acids are Lewis acids. They interact reversibly with the silanol groups (Si-OH) on the silica surface, effectively "binding" to the column rather than partitioning. The Fix: You must disrupt this interaction or mask the boron.

Protocol A: Mobile Phase Modifiers (The "Band-Aid" Fix) If you must use normal phase silica, passivate the silanols.

  • Acidic Modifiers: Add 0.5% to 1% Acetic Acid to your eluent (e.g., DCM/MeOH + 1% AcOH). This suppresses silanol ionization.

    • Warning: Avoid if your compound is acid-labile (protodeboronation risk).

  • Basic Modifiers: Use 1% Triethylamine (TEA) .

    • Note: This often works better for zwitterionic amino-boronic acids but can lead to silica dissolution if used in high water content.

Protocol B: The "Pinacol Shield" (The Robust Fix) Convert the polar boronic acid into a lipophilic pinacol ester. This masks the Lewis acidity, allowing standard purification.

  • Protection: Stir crude boronic acid (1 eq) with pinacol (1.1 eq) and MgSO₄ (anhydrous) in THF or DCM at RT for 2–4 hours.

  • Purify: The resulting ester is stable and moves cleanly on silica (usually Hexane/EtOAc).

  • Deprotection (if required):

    • Option 1 (Oxidative): NaIO₄ (3 eq), NH₄OAc, Acetone/Water (1:1). Stir 24h.

    • Option 2 (Transesterification): Polystyrene-bound phenylboronic acid (transesterifies the pinacol away).

Module 2: The "Catch-and-Release" Technique (PS-DEAM)

Scenario: Your product is water-soluble, making aqueous extraction impossible, but it is contaminated with non-boron impurities (salts, catalyst ligands). Solution: Use Polystyrene-Diethanolamine (PS-DEAM) resin.[1] This resin forms a specific, covalent (but reversible) "ate" complex with the boron atom.

Workflow Visualization:

deam_mechanism Step1 1. LOAD Crude Mix + PS-DEAM Resin (in THF/DCM) Step2 2. WASH Boron binds to Resin. Impurities wash away. Step1->Step2 Covalent bond formation Step3 3. RELEASE Add THF/H2O/AcOH (90:5:5) Hydrolysis releases pure product. Step2->Step3 Acid hydrolysis

Figure 2: The solid-phase extraction mechanism using diethanolamine resin.

Step-by-Step Protocol:

  • Loading: Dissolve crude mixture in anhydrous THF or DCM. Add PS-DEAM resin (2.0 equivalents relative to boron).

  • Incubation: Shake gently at room temperature for 2–4 hours. The boronic acid binds to the resin.[2]

  • Filtration & Wash: Filter the resin. Wash the beads with DCM (3x) and THF (3x).

    • Result: Impurities are in the filtrate (discard). Product is on the beads.

  • Release: Suspend the beads in a mixture of THF/H₂O/Acetic Acid (90:5:5) . Shake for 2 hours.

  • Isolation: Filter the resin again. The filtrate now contains your pure boronic acid. Concentrate in vacuo (keep bath <40°C).

Module 3: Handling "Oily" Solids & Boroxines
Issue: "My solid turned into an oil/glass."

Explanation: Boronic acids naturally dehydrate to form cyclic trimers called boroxines . This is an equilibrium process driven by entropy and heat. Boroxines are often amorphous glasses or oils, whereas the fully hydrated acid is crystalline.

Data Table: Solvent Systems for Recrystallization

Solvent SystemMechanismBest For
Water (hot) -> Cool Thermal solubility shiftSimple aryl boronic acids (e.g., Phenylboronic acid).
Acetonitrile / Water (9:1) Forces hydrationPolar/Zwitterionic derivatives.
DCM / Hexane Anti-solvent precipitationLipophilic boronic acids (often yields boroxine form).
Acetone / Water Solubility dropHighly polar heterocyclic boronic acids.

Troubleshooting Protocol:

  • Dissolve the "oil" in a minimum amount of Acetone or Acetonitrile.

  • Add water dropwise until slightly turbid.

  • Store at 4°C. The presence of water pushes the equilibrium toward the monomeric acid form (

    
    ), aiding lattice formation.
    
Module 4: Stability & Analysis FAQs

Q: Why does my NMR spectrum look messy (broad peaks)? A: You are seeing the exchange rate between the boronic acid and the boroxine.

  • Fix: Add 1–2 drops of D₂O to your NMR tube (e.g., in DMSO-d6 or CD₃OD). This floods the equilibrium, forcing the entire population into the monomeric boronic acid/deuterate form, sharpening the peaks.

Q: I lost my boron group during the reaction. (Protodeboronation) A: The C-B bond is labile, especially in heteroaromatics (e.g., 2-pyridine boronic acid).

  • Mechanism: Facilitated by high temperature and strong bases (forming a boronate "ate" complex which then eliminates).

  • Prevention:

    • Use milder bases (K₃PO₄ instead of Na₂CO₃).

    • Use anhydrous conditions if possible.

    • Purify rapidly; do not leave on silica for extended periods.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is often superior for boronic acids because it lacks the acidic silanols that cause irreversible binding. However, resolution is generally lower than silica.[3]

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Bull, S. D., et al. (2007). "Purification of boronic acids using polymer-supported diethanolamine." Tetrahedron Letters, 48(13), 2325-2329. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Biotage. (2024).[4] "Polymer-Bound Diethanolamine (PS-DEAM) User Guide." Biotage Technical Notes. Link

  • Santini, R., et al. (2004). "A general method for the purification of organoboronic acids."[5] Tetrahedron Letters, 45(48), 8843-8846. Link

Sources

overcoming steric hindrance in 3-substituted phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in Suzuki-Miyaura Coupling Audience: Researchers & Process Chemists Status: Active | Version: 2.4

Core Directive: The "Meta" Challenge

While 2-substituted (ortho) substrates are notorious for direct steric blocking, 3-substituted (meta) phenylboronic acids present a deceptive challenge. They often fail not because the active site is blocked, but due to a "silent killer" combination: electronic deactivation leading to slow transmetallation, and accelerated protodeboronation caused by substituent-induced acidity.

This guide moves beyond standard "add more catalyst" advice. We treat the reaction as a system of competing rates: Oxidative Addition (


) vs. Transmetallation (

) vs. Protodeboronation (

)
.

Diagnostic & Troubleshooting Modules

Module A: The "Engine" (Ligand & Catalyst Selection)

For 3-substituted systems, the boronic acid is often electron-poor (e.g., 3-CF


, 3-CN, 3-Pyridyl). This makes the boron center less nucleophilic, slowing down transmetallation (

). If

is too slow, the catalyst rests in the Pd(II) state, prone to decomposition, or the boronic acid decomposes (

).

Recommendation: Shift from standard ligands (


) to electron-rich, bulky ligands that facilitate oxidative addition and stabilize the Pd(0) species, while creating a pocket that forces reductive elimination.
Ligand ClassSpecific LigandBest For...Mechanism of Action
Buchwald (Gen 3/4) XPhos General bulky 3-substituents (e.g., 3-tBu, 3-iPr).Large steric bulk promotes reductive elimination; electron-richness boosts

.
Buchwald (Specialized) RuPhos Electron-poor 3-substituents (e.g., 3-F, 3-CF

).
High electron density on P boosts oxidative addition of the halide, compensating for the sluggish boronic acid.
NHC (Pre-catalyst) PEPPSI-IPr "Difficult" heteroaromatics (e.g., 3-pyridyl).Strong

-donation stabilizes Pd during the slow transmetallation step; resistant to oxidation.
Trialkylphosphine

High-throughput screening (HTS).Simple, highly active, but air-sensitive.[1] Good "first pass" option.
Module B: The "Environment" (Bases & Solvents)

The choice of base dictates the concentration of the active boronate species


.
  • Too strong (

    
    ):  Rapid generation of boronate 
    
    
    
    High risk of protodeboronation.
  • Too weak (

    
    ):  Insufficient activation 
    
    
    
    Stalled transmetallation.

Optimized Conditions for 3-Substituted Substrates:

  • Standard Protocol (The "Workhorse"):

    • Base:

      
       (2.0 - 3.0 equiv).[2] Ideally finely ground.
      
    • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

    • Temp: 80-100°C.

    • Why: The biphasic system regulates the concentration of active boronate in the organic phase, protecting it from bulk aqueous decomposition.

  • Anhydrous Protocol (For Acid-Sensitive/Labile Boronic Acids):

    • Base:

      
       or 
      
      
      
      (anhydrous).
    • Solvent: THF or Toluene.

    • Additive: Minimal water (active "damp" conditions) or strictly anhydrous if protodeboronation is severe.

Module C: The "Fuel" (Boron Species Management)

The Problem: Protodeboronation. Mechanism: 3-EWG substituents (e.g.,


, 

) increase the acidity of the aromatic ring, stabilizing the

-complex intermediate required for hydrolytic cleavage of the C-B bond.

Solution: The "Slow Release" Strategy If your 3-substituted boronic acid turns into a monosubstituted benzene (Ar-H) before coupling:

  • Switch to MIDA Boronates: These are

    
     hybridized and stable. They hydrolyze slowly under reaction conditions, keeping the standing concentration of free boronic acid low (below the threshold for rapid decomposition) but high enough for coupling.
    
  • Switch to Potassium Trifluoroborates (

    
    ):  More robust, require hydrolysis to activate, providing a similar "slow release" effect.
    

Visual Troubleshooting Logic

The following decision tree helps you diagnose failure modes based on crude reaction analysis (LCMS/NMR).

TroubleshootingLogic Start Reaction Analysis (LCMS / NMR) Result_SM Starting Material (Halide) Remains Unchanged Start->Result_SM Result_Decomp Boronic Acid Gone, Halide Remains Start->Result_Decomp Result_Homo Homocoupling (Ar-Ar or B-B) Start->Result_Homo Result_Product Product Formed (Low Yield) Start->Result_Product Diag_CatDeath Diagnosis: Catalyst Death or Oxidative Addition Failure Result_SM->Diag_CatDeath Diag_Proto Diagnosis: Protodeboronation (Check for Ar-H) Result_Decomp->Diag_Proto Diag_Oxy Diagnosis: Oxygen Leak or Slow Transmetallation Result_Homo->Diag_Oxy Sol_Ligand Action: Switch to XPhos/RuPhos Increase Temp Diag_CatDeath->Sol_Ligand Sol_MIDA Action: Switch to MIDA Boronate or Anhydrous Conditions Diag_Proto->Sol_MIDA Sol_Degas Action: Degas Solvents Switch to Pd(0) Source Diag_Oxy->Sol_Degas

Caption: Logic flow for diagnosing Suzuki coupling failures. Identify the primary byproduct to select the correct optimization path.

Frequently Asked Questions (Technical)

Q1: My 3-substituted boronic acid is disappearing, but I see no product. I see a peak with Mass = (Boronic Acid -


 + H). What is happening? 
A:  You are observing protodeboronation .[3][4] The 3-substituent (likely electron-withdrawing) is facilitating the cleavage of the C-B bond by water/base.
  • Immediate Fix: Lower the base concentration or switch to a weaker base (

    
     or 
    
    
    
    instead of
    
    
    ).
  • Systemic Fix: Use a MIDA boronate or Pinacol ester equivalent.[3] These release the active species slowly, preventing the "concentration spike" that fuels decomposition [1].

Q2: I am using a bulky 3-t-butyl phenylboronic acid. The reaction stalls at 20% conversion. Why? A: This is a Transmetallation (


)  bottleneck. Even though the steric bulk is "meta," the conformational sweep of the t-butyl group can clash with the ligand on the Palladium complex, especially if you are using a very bulky ligand like tBu-XPhos.
  • Fix: Switch to a ligand with a different steric profile, such as SPhos (smaller pocket) or PEPPSI-IPr (NHC ligand with a "throw-away" pyridine ligand that opens a coordination site easily) [2].

Q3: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwave heating accelerates all rates, including decomposition.

  • Rule of Thumb: If your failure mode is catalyst inactivity (halide remains), microwave is excellent. If your failure mode is boronic acid decomposition , microwave will likely make it worse unless you use a MIDA boronate [3].

Optimized Experimental Protocol

Protocol: Coupling of 3-Substituted Phenylboronic Acids with Deactivated Aryl Chlorides Target: High reliability for hindered/electronically challenging substrates.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 3-Substituted Phenylboronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR [Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)]
    
  • Base:

    
     (finely ground, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add Aryl Chloride, Boronic Acid, Base, and Catalyst precursor to a vial equipped with a stir bar.

  • Evacuation: Seal the vial. Evacuate and backfill with Argon (

    
    ). Crucial: Oxygen promotes homocoupling.[2]
    
  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes.

  • Addition: Add solvent via syringe through the septum.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Checkpoint: Check LCMS at 1 hour. If Boronic Acid is consumed but Halide remains, add another 0.5 equiv of Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    

References

  • Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of (3-(3-Methylureido)phenyl)boronic acid: Spotlight on 11B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. (3-(3-Methylureido)phenyl)boronic acid, a key building block in medicinal chemistry, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical techniques for the characterization of this and similar boronic acid derivatives, with a primary focus on the utility and practical application of 11B Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research.

The Central Role of Boron-11 in Characterization

Boronic acids and their derivatives are integral to modern synthetic and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions and as therapeutic agents themselves. The boron atom is the reactive center and its electronic environment is a critical determinant of the molecule's reactivity and binding characteristics. Therefore, an analytical technique that directly probes the boron nucleus is invaluable.

Boron possesses two naturally occurring NMR-active isotopes: 10B (I=3, ~20% natural abundance) and 11B (I=3/2, ~80% natural abundance).[1] Due to its higher natural abundance and smaller nuclear quadrupole moment, 11B is the preferred nucleus for NMR spectroscopy , offering greater sensitivity and resolution. 11B NMR spectroscopy provides a direct window into the hybridization state and coordination environment of the boron atom, making it an exceptionally powerful tool for the characterization of boronic acids.[1][2]

11B NMR Spectroscopy: A Direct Probe of Boron's Environment

The 11B NMR chemical shift is highly sensitive to the electronic environment of the boron atom. A key feature of boronic acids is the equilibrium between the trigonal planar sp2 hybridized state and the tetrahedral sp3 hybridized state upon interaction with Lewis bases, such as hydroxyl ions or diols.[1] This change in hybridization results in a significant upfield shift in the 11B NMR spectrum, providing a clear diagnostic marker for these interactions.[1]

Table 1: Comparison of 11B NMR Chemical Shifts for Phenylboronic Acid Analogs

CompoundSolvent11B Chemical Shift (δ, ppm)Reference
Phenylboronic acidCDCl330.5
2-Acetyl-3-thiopheneboronic acidSolid-State29.3[3]
4-Fluorophenylboronic acid neopentylglycol esterSolid-State28.5[3]
1H-Indazole-5-boronic acid pinacol esterSolid-State30.3[3]
Diadenosine borateD2O7.0[4]

Note: Chemical shifts can vary depending on the solvent, pH, and concentration.

The ureido substituent at the meta position of the phenyl ring in this compound is expected to have a minor electronic effect on the boron chemical shift compared to unsubstituted phenylboronic acid. However, the presence of the ureido group can influence intermolecular interactions and the acidity of the boronic acid, which in turn can be monitored by 11B NMR through pH titration studies.[1]

Experimental Protocol: 11B NMR of a Phenylboronic Acid Derivative

This protocol provides a general procedure for acquiring a 1D 11B NMR spectrum of a phenylboronic acid derivative.

Instrumentation and Materials:

  • NMR spectrometer with a broadband probe tuned to the 11B frequency (e.g., 128 MHz on a 400 MHz spectrometer).

  • 5 mm quartz NMR tubes (to avoid background signals from borosilicate glass).[1]

  • Deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O, depending on the solubility of the analyte).

  • This compound sample.

  • External reference standard (optional, as modern spectrometers can reference digitally): BF3·OEt2 (0 ppm).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid sample in 0.6-0.7 mL of the chosen deuterated solvent in a quartz NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Tune and match the probe to the 11B frequency.

  • Acquisition Parameters:

    • Set the experiment to a standard 1D proton-decoupled 11B acquisition.

    • Spectral Width: Set a spectral width of approximately 200 ppm (e.g., from -50 to 150 ppm) to ensure all possible boron signals are captured.

    • Transmitter Offset: Center the transmitter offset in the expected region for boronic acids (around 30 ppm).

    • Acquisition Time: Set an acquisition time of at least 0.5 seconds.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Pulse Width: Use a calibrated 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio. The quadrupolar nature of the 11B nucleus can lead to broad signals, necessitating more scans.[1]

  • Processing:

    • Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to BF3·OEt2 (0 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Boronic Acid in Deuterated Solvent transfer Transfer to Quartz NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire 1D 11B Spectrum (Proton Decoupled) setup->acquire process Fourier Transform & Line Broadening acquire->process phase_base Phase and Baseline Correction process->phase_base reference Reference Spectrum (BF3·OEt2) phase_base->reference chem_shift Determine Chemical Shift (δ) reference->chem_shift multiplicity Analyze Peak Shape & Multiplicity chem_shift->multiplicity

Comparative Analysis with Alternative Techniques

While 11B NMR is a powerful tool for direct characterization, a comprehensive analysis often involves orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are the workhorses of the pharmaceutical industry for purity determination and impurity profiling.[5]

Table 2: Comparison of Analytical Techniques for Boronic Acid Characterization

Feature11B NMR SpectroscopyHPLC/UHPLC-UVLC-MS
Principle Nuclear magnetic resonance of the 11B nucleus.Chromatographic separation based on polarity, detected by UV absorbance.Chromatographic separation coupled with mass-to-charge ratio detection.
Information Provided Direct information on the boron electronic environment, hybridization state, and connectivity.Purity, quantification, and separation of isomers and impurities.Molecular weight confirmation, fragmentation patterns for structural elucidation, and high sensitivity for impurity detection.
Strengths - Direct probe of the boron atom.- Sensitive to changes in coordination and hybridization.- Non-destructive.- High precision and accuracy for quantification.- Robust and widely available.- Excellent for purity assessment.- High sensitivity and selectivity.- Provides molecular weight information.- Ideal for identifying unknown impurities.
Limitations - Lower sensitivity compared to MS.- Broad signals due to quadrupolar relaxation.- Requires specialized equipment and expertise.- Does not provide direct structural information on the boron center.- Potential for on-column degradation of boronic acids.[5]- Ionization suppression effects.- Formation of adducts and boroxines can complicate spectra.[6]
Causality in Method Selection

The choice of analytical technique is driven by the specific question being asked.

  • For identity confirmation and to study interactions at the boron center (e.g., binding studies, pKa determination), 11B NMR is the most direct and informative method. [1]

  • For routine purity analysis, quantification, and stability-indicating assays, HPLC with UV detection is the industry standard due to its robustness and precision.

  • For the identification of trace impurities and degradation products, the high sensitivity and structural information provided by LC-MS are unparalleled. [7]

G start Analytical Goal for This compound q1 Confirm Boron Environment & Hybridization? start->q1 q2 Determine Purity & Quantify? start->q2 q3 Identify Unknown Impurities? start->q3 q1->q2 ans1 11B NMR Spectroscopy q1->ans1 Yes q2->q3 ans2 HPLC/UHPLC-UV q2->ans2 Yes ans3 LC-MS q3->ans3 Yes

Conclusion

The characterization of this compound and its analogs is best achieved through a multi-faceted analytical approach. While HPLC and LC-MS are indispensable for purity and impurity profiling, 11B NMR spectroscopy offers unique and direct insights into the chemical environment of the boron atom , which is fundamental to the molecule's function. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of these critical chemical entities. This guide serves as a foundational resource for the application of 11B NMR and complementary techniques in the rigorous analysis of boronic acids.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Figshare. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Ghavre, M., & Gryko, D. T. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Methods and Applications in Fluorescence, 2(2), 022001. [Link]

  • Reddy, T. M., Sreda, B., & Vummenthala, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 5(13), 3236-3242. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]

  • Reddy, T. M., Sreda, B., & Vummenthala, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 5(13), 3236-3242. [Link]

  • Welch, C. J., Nogle, L., Sajonz, P., & Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-533. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Magritek. (2026, January 9). 11B Benchtop NMR Spectroscopy No Longer BORing. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 11B Spectrum Processing. Retrieved from [Link]

  • Bertin, M. J., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2615–2622. [Link]

  • Bertin, M. J., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2615–2622. [Link]

  • Brus, J., et al. (n.d.). Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Compounds: Transformation and Unique Architecture of Bortezomib Molecules in Solid State. The Royal Society of Chemistry. [Link]

  • Organic Spectroscopy International. (n.d.). Boron NMR. Retrieved from [Link]

  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • El-l-Hssini, A. A. (2023). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Chemistry, 5(1), 184-192. [Link]

Sources

A Head-to-Head Battle for Saccharide Recognition: Urea vs. Thiourea Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Development and Diagnostics

In the intricate world of molecular recognition, the quest for synthetic receptors with high affinity and selectivity for biologically important molecules like saccharides is a paramount objective. Phenylboronic acids have long been a cornerstone in this field, owing to their remarkable ability to form reversible covalent bonds with the cis-diol moieties of sugars. To enhance their binding capabilities, researchers have explored the introduction of secondary functional groups that can engage in non-covalent interactions, such as hydrogen bonding. This guide provides an in-depth comparison of two prominent classes of such "bifunctional" phenylboronic acids: those functionalized with urea and their sulfur-containing cousins, thiourea derivatives.

This analysis, designed for researchers, scientists, and drug development professionals, will delve into the mechanistic nuances that differentiate these two molecular scaffolds, present available experimental data on their binding affinities, and provide detailed protocols for their evaluation.

The Fundamental Interaction: Boronic Acids and Diols

The foundation of saccharide recognition by phenylboronic acids lies in the formation of cyclic boronate esters. This is a dynamic covalent interaction where the boronic acid, a Lewis acid, reacts with the 1,2- or 1,3-diols of a sugar.[1][2] The equilibrium of this reaction is pH-dependent, with the tetrahedral boronate form being more reactive towards diols.[3] The strength of this binding is influenced by several factors, including the pKa of the boronic acid, the pH of the medium, and the stereochemistry of the diol.[4][5]

The Power of Two: The Role of Urea and Thiourea Moieties

The introduction of a urea or thiourea group, typically at the ortho position to the boronic acid, creates a bifunctional receptor. This appended group can form intramolecular hydrogen bonds with the hydroxyl groups of the bound saccharide, thereby stabilizing the boronate ester complex and enhancing the overall binding affinity.[6]

Caption: Generalized binding mechanism of a urea/thiourea phenylboronic acid with a saccharide.

The key difference between urea and thiourea lies in the hydrogen-bonding capabilities of their N-H protons. Thiourea is generally considered a stronger hydrogen bond donor than urea due to the electron-withdrawing nature of the thiocarbonyl group, which increases the acidity of the N-H protons. This enhanced acidity can, in principle, lead to stronger hydrogen bonds with the hydroxyl groups of the saccharide.

Binding Affinity: A Comparative Look at the Data

Below is a hypothetical comparative table illustrating the kind of data required for a definitive comparison.

CompoundAnalyteAssociation Constant (K_a) [M⁻¹]Dissociation Constant (K_d) [mM]
o-Ureidophenylboronic AcidD-GlucoseValueValue
o-Thioureidophenylboronic AcidD-GlucoseValueValue
o-Ureidophenylboronic AcidD-FructoseValueValue
o-Thioureidophenylboronic AcidD-FructoseValueValue

Note: The values in this table are placeholders and would need to be determined experimentally.

The general trend for monoboronic acids is a higher affinity for fructose over other monosaccharides like glucose.[7] This is attributed to the higher population of the furanose form of fructose, which presents a cis-diol in an ideal conformation for binding.[7] A key objective in the design of glucose sensors for diabetes management is to reverse this selectivity, a goal that has been pursued through the development of diboronic acid sensors.[8]

Mechanistic Differences and Their Implications

The subtle difference in the hydrogen-bonding strength between urea and thiourea can have significant implications for sensor design and application.

Urea-Phenylboronic Acids:

  • Advantages: Ureas are generally more stable and less prone to oxidation than thioureas. Their synthesis is often more straightforward.

  • Potential Limitations: The weaker hydrogen-bonding capability might result in lower binding affinities compared to their thiourea analogs.

Thiourea-Phenylboronic Acids:

  • Advantages: The stronger hydrogen-bonding potential can lead to significantly enhanced binding affinities, which is crucial for detecting low concentrations of saccharides.

  • Potential Limitations: Thioureas can be more susceptible to oxidation, potentially limiting the long-term stability of a sensor. The synthesis can sometimes be more challenging.

Fluorescence_Titration_Workflow A Prepare stock solutions of boronic acid and saccharide B Place boronic acid solution in a cuvette A->B C Record initial fluorescence spectrum B->C D Add aliquots of saccharide solution C->D E Record fluorescence spectrum after each addition D->E E->D Repeat F Plot fluorescence change vs. saccharide concentration E->F G Fit the data to a binding isotherm to get K_a F->G

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the urea- or thiourea-phenylboronic acid in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentration should be in the low micromolar range (e.g., 1-10 µM).

    • Prepare a concentrated stock solution of the saccharide (e.g., D-glucose or D-fructose) in the same buffer.

  • Instrumentation Setup:

    • Use a fluorescence spectrophotometer. Set the excitation wavelength at the absorption maximum of the boronic acid derivative and record the emission spectrum over a relevant range.

  • Titration:

    • Place a known volume of the boronic acid solution into a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Add small, precise aliquots of the saccharide stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate (typically a few minutes).

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the saccharide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Ka, ΔH, and ΔS). [9] Experimental Workflow:

ITC_Workflow A Prepare degassed solutions of boronic acid and saccharide in identical buffer B Load boronic acid into the sample cell and saccharide into the syringe A->B C Perform a series of injections of saccharide into the sample cell B->C D Measure the heat change after each injection C->D E Plot the heat change per mole of injectant vs. molar ratio D->E F Fit the data to a binding model to obtain K_a, ΔH, and n E->F

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the boronic acid derivative (in the sample cell, typically 10-100 µM) and the saccharide (in the syringe, typically 10-20 times the concentration of the boronic acid) in the exact same, degassed buffer. [10]Buffer mismatch is a common source of error.

  • Instrumentation Setup:

    • Set the experimental temperature (e.g., 25 °C) and other parameters (stirring speed, injection volume, spacing between injections) on the ITC instrument.

  • Titration:

    • Load the boronic acid solution into the sample cell and the saccharide solution into the injection syringe.

    • Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections (e.g., 15-20) of the saccharide solution into the sample cell.

  • Data Analysis:

    • The raw data consists of a series of heat-flow spikes corresponding to each injection.

    • Integrate the area under each spike to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of saccharide to boronic acid.

    • Fit the resulting binding isotherm to a suitable binding model to obtain the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). [7]

UV-Vis Spectrophotometric Titration

This technique is applicable when the binding of the saccharide to the boronic acid derivative results in a change in the UV-Vis absorption spectrum.

Step-by-Step Protocol:

  • Solution Preparation: As described for fluorescence titration.

  • Instrumentation Setup: Use a UV-Vis spectrophotometer.

  • Titration:

    • Place a known volume and concentration of the boronic acid solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add aliquots of the saccharide stock solution.

    • After each addition, mix and record the spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change is maximal.

    • Plot the change in absorbance against the saccharide concentration and fit the data to a binding isotherm to determine the binding constant.

Conclusion and Future Outlook

The strategic functionalization of phenylboronic acids with urea or thiourea moieties presents a powerful approach to enhance their affinity for saccharides. While direct comparative experimental data is still needed to definitively quantify the superiority of one over the other, the fundamental chemical principles suggest that thiourea-functionalized derivatives hold the promise of higher binding affinities due to their enhanced hydrogen-bonding capabilities.

For researchers in drug development and diagnostics, the choice between a urea- and a thiourea-based system will depend on the specific application. For applications requiring the highest possible sensitivity, the potentially higher affinity of thiourea-based sensors may be advantageous, provided that potential stability issues can be addressed. For applications where long-term stability and ease of synthesis are paramount, urea-based systems may be the more practical choice.

Future research should focus on the synthesis and direct, side-by-side comparison of urea- and thiourea-phenylboronic acids for a wide range of saccharides using standardized and rigorous experimental protocols as outlined in this guide. Such studies will provide the much-needed quantitative data to guide the rational design of the next generation of highly selective and sensitive saccharide sensors for a multitude of biomedical applications.

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A Comparative Guide to Validating Sugar Binding: The Alizarin Red S Displacement Assay as a Novel Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of carbohydrate-binding interactions is a cornerstone of glycobiology and therapeutic development. While established biophysical techniques offer high-resolution data, there is a continuous search for complementary and more accessible methods. This guide introduces a novel application of a classic histological stain, Alizarin Red S (ARS), in a competitive displacement assay for the validation and quantification of sugar binding. We will explore the mechanism of this assay, provide a detailed experimental protocol, and objectively compare its performance against traditional methods.

The Classic Role of Alizarin Red S: A Calcium Chelator

Alizarin Red S is an anthraquinone dye traditionally employed in biological research to identify and quantify calcium deposits.[1][2][3] Its primary application is in the study of osteogenesis, where it is used to stain the mineralized matrix of bone tissue and cultured osteoblasts.[3][4][5] The underlying principle of ARS staining is the chelation of calcium ions by the dye molecule, forming a stable, colored complex.[2][6] This interaction results in a distinct orange-red precipitate that can be visualized microscopically or extracted and quantified spectrophotometrically.[1][7] The specificity of ARS for calcium has made it an invaluable tool in bone biology research for decades.[4]

A Novel Application: Validating Sugar Binding through Competitive Displacement

Beyond its traditional use, Alizarin Red S has been ingeniously adapted as an optical reporter in competitive binding assays to detect and quantify sugars.[8][9] This application leverages the well-established interaction between boronic acids and cis-diols, which are characteristic structural motifs of many carbohydrates. The assay is based on the displacement of ARS from a complex with a boronic acid by a sugar molecule.

The general principle involves a two-step process:

  • Complex Formation: Alizarin Red S forms a complex with a boronic acid derivative, resulting in a distinct change in its spectrophotometric or fluorescent properties.[8][10]

  • Competitive Displacement: When a sugar with cis-diols is introduced, it competes with ARS for binding to the boronic acid. The higher affinity of the boronic acid for the sugar leads to the displacement of ARS from the complex. This displacement reverses the initial change in the optical properties of ARS, allowing for the quantification of the sugar.[8][10]

This assay provides a simple and rapid method for validating the binding of sugars to boronic acid-functionalized molecules, which can serve as synthetic lectins or as building blocks for more complex carbohydrate recognition systems.

cluster_0 Step 1: Complex Formation cluster_1 Step 2: Competitive Displacement ars Alizarin Red S (Free) ars_pba ARS-Boronic Acid Complex (Altered Optical Signal) ars->ars_pba + pba Boronic Acid pba->ars_pba + ars_pba_2 ARS-Boronic Acid Complex sugar Sugar (cis-diol) pba_sugar Boronic Acid-Sugar Complex sugar->pba_sugar + ars_pba_2->pba_sugar + ars_free Alizarin Red S (Released) pba_sugar->ars_free releases

ARS-Boronic Acid Competitive Displacement Assay Workflow.

Comparison with Alternative Methods for Validating Sugar Binding

The Alizarin Red S displacement assay offers a distinct set of advantages and disadvantages when compared to established biophysical techniques for studying carbohydrate-protein interactions.

FeatureAlizarin Red S Displacement AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Nuclear Magnetic Resonance (NMR)
Principle Competitive displacement of a dye from a boronic acid complex.Change in refractive index upon binding to an immobilized partner.Measures heat changes upon binding.Detects changes in the nuclear spin states of atoms upon binding.
Throughput High (plate-reader based)Medium to HighLowLow
Cost LowHighHighVery High
Sample Consumption LowLowHighHigh
Real-time Kinetics NoYesNoNo
Thermodynamic Data NoNoYesNo
Structural Information NoNoNoYes
Labeling Required No (uses a reporter dye)No (one binding partner is immobilized)NoSometimes (isotopic labeling)

Experimental Protocol: Alizarin Red S Displacement Assay for Sugar Binding

This protocol provides a framework for validating the binding of a sugar to a boronic acid-functionalized molecule using the Alizarin Red S displacement assay in a 96-well plate format.

Reagents and Materials
  • Alizarin Red S (ARS) stock solution (e.g., 1 mM in a suitable buffer)

  • Boronic acid-functionalized molecule of interest

  • Sugar of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at relevant wavelengths (e.g., 460 nm and 520 nm)[10]

Procedure
  • Preparation of Reagents:

    • Prepare a working solution of the boronic acid-functionalized molecule in PBS.

    • Prepare a series of dilutions of the sugar of interest in PBS.

  • Assay Setup:

    • In a 96-well plate, add the boronic acid solution to the desired final concentration.

    • Add the Alizarin Red S working solution to a final concentration that gives a measurable absorbance change upon binding to the boronic acid.

    • Include control wells containing:

      • ARS solution only (no boronic acid or sugar)

      • ARS and boronic acid solution (no sugar)

      • ARS and the highest concentration of sugar (no boronic acid)

  • Incubation and Measurement 1 (Complex Formation):

    • Incubate the plate at room temperature for a sufficient time to allow for complex formation between ARS and the boronic acid.

    • Measure the absorbance at the wavelength corresponding to the ARS-boronic acid complex (e.g., 460 nm) and the free ARS (e.g., 520 nm).[10]

  • Addition of Sugar and Measurement 2 (Displacement):

    • Add the different concentrations of the sugar solution to the wells containing the ARS-boronic acid complex.

    • Incubate the plate to allow for the displacement reaction to reach equilibrium.

    • Measure the absorbance again at the same wavelengths.

  • Data Analysis:

    • Calculate the change in absorbance at the relevant wavelengths as a function of sugar concentration.

    • The decrease in the absorbance of the ARS-boronic acid complex and the corresponding increase in the absorbance of free ARS are indicative of sugar binding.

    • The data can be used to determine the binding affinity (e.g., by fitting to a suitable binding isotherm).

Causality and Self-Validation in the ARS Displacement Assay

The trustworthiness of this assay is rooted in its self-validating nature. The observed spectral shifts are directly coupled to the competitive binding events. A positive result (i.e., a reversal of the initial spectral change) is only possible if the sugar successfully displaces ARS from the boronic acid. The inclusion of appropriate controls, such as a non-binding sugar analog, further strengthens the validity of the results by demonstrating the specificity of the interaction.

Conclusion

The Alizarin Red S displacement assay presents a cost-effective, high-throughput, and readily implementable method for validating sugar binding to boronic acid-based recognition systems. While it does not provide the detailed kinetic and thermodynamic information of techniques like SPR and ITC, its simplicity and accessibility make it a valuable tool for initial screening and validation studies in glycobiology and drug discovery. By understanding its principles and limitations, researchers can effectively integrate this novel application of a classic stain into their experimental workflows.

References

  • Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (2025, July 2). [Source Not Available].
  • Alizarin Red S - Calcium - WebPath. University of Utah. [Link]

  • Alizarin Red S Stain (2%) (ARed) - ScienCell Research Laboratories. ScienCell Research Laboratories. [Link]

  • Carbohydrate-Protein Interactions: Advances and Challenges - PMC. National Center for Biotechnology Information. [Link]

  • How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025, November 12). [Source Not Available].
  • Alizarin Red S (ARS) displacement assay in PBS (pH 7.4). (A) ARS... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Navigating Carbohydrate-Protein Interaction Platforms: Advancing Therapeutic Discovery and Breakthroughs - European Academy of Allergy and Clinical Immunology Research. (2025, June 18). European Academy of Allergy and Clinical Immunology. [Link]

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  • A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors - Oxford Academic. (2024, June 19). Oxford University Press. [Link]

  • McGhee Russel Alizarin Red S for Calcium - StainsFile. StainsFile. [Link]

  • Studies on protein-carbohydrate interactions by comput
  • Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC. (2022, December 31). National Center for Biotechnology Information. [Link]

  • Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022, December 31). MDPI. [Link]

  • Alizarin Red S as an electrochemical indicator for saccharide recognition - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

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Comparative Stability Guide: Boronic Acids vs. Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, the choice between a free boronic acid (


) and its ester surrogates (e.g., Pinacol, MIDA) is rarely a matter of preference—it is a calculation of stability versus reactivity.
  • Boronic Acids: Offer the highest atom economy and immediate reactivity but suffer from variable stoichiometry (anhydride formation) and rapid protodeboronation in heterocyclic substrates.

  • Pinacol Esters (Bpin): The industry workhorse.[1] They mitigate anhydride formation and improve lipophilicity for purification, yet they remain susceptible to protodeboronation and can be difficult to hydrolyze when necessary.

  • MIDA Boronates: The "problem solvers."[2] By rehybridizing the boron center to

    
    , they shut down the empty p-orbital reactivity, offering near-total stability against anhydrous conditions and silica gel, acting as a slow-release reservoir for the active species.
    

This guide analyzes the mechanistic drivers of these stability differences and provides validated protocols for their handling.

Mechanistic Underpinnings of Instability

To control stability, one must understand the root cause of degradation: the empty p-orbital on the trivalent boron atom. This orbital renders the boron atom Lewis acidic, making it a magnet for nucleophiles (like oxygen in water or air) and facilitating base-catalyzed decomposition.

The Boroxine Cycle (Dehydration)

Free boronic acids are rarely pure monomers. Upon storage, they reversibly dehydrate to form cyclic trimers called boroxines . This is not chemical degradation (the C-B bond remains intact), but it creates significant stoichiometry errors during weighing.

  • Impact: A "100% pure" bottle of phenylboronic acid is often a mixture of acid and boroxine, altering the effective molecular weight.

  • Solution: Esterification (e.g., with Pinacol) sterically and thermodynamically prevents this trimerization.

Protodeboronation (C-B Bond Cleavage)

This is the irreversible destruction of the reagent. Under basic conditions (common in Suzuki couplings), hydroxide attacks the boron to form a boronate "ate" complex. If the organic group (


) is electron-poor (e.g., 2-pyridine, polyfluoroaryl), the C-B bond cleaves, replacing the boron with a proton.

Key Insight: Pinacol esters slow this process down compared to free acids but do not stop it. MIDA boronates, being already saturated (


), resist the initial base attack that triggers this pathway.

Protodeboronation BoronicEster Boronic Ester (sp2, Neutral) AteComplex Boronate 'Ate' Complex (sp3, Anionic) BoronicEster->AteComplex + Base Base Base (OH-) Base->AteComplex Transition Transition State (C-B Cleavage) AteComplex->Transition Slow Step Products De-boronated Arene (Ar-H) + Boric Acid Transition->Products Irreversible

Figure 1: The mechanism of base-catalyzed protodeboronation.[3][4][5] The formation of the anionic 'ate' complex is the prerequisite for C-B bond breakage.

Comparative Analysis: Acid vs. Pinacol vs. MIDA[6]

The following data synthesizes performance metrics across three critical dimensions: storage stability, hydrolytic stability (resistance to water), and chemical stability (resistance to reagents).

Table 1: Performance Matrix
FeatureBoronic Acid (Free)Pinacol Ester (Bpin)MIDA Boronate
Hybridization

(Trigonal)

(Trigonal)

(Tetrahedral)
Atom Economy High (Best)ModerateLow (High MW ligand)
Storage Stability Poor (Dehydrates to boroxine)Good (Stable oil/solid)Excellent (Indefinite solid)
Hydrolysis (

)
N/A (Already hydrolyzed)Slow (Requires acid/oxidant)Tunable (Base-mediated)
Silica Stability Poor (Streaks/Sticks)Moderate (Can degrade)Excellent (Elutes easily)
2-Pyridyl Stability Very Unstable (Rapid deboronation)UnstableStable
Reactivity InstantRequires in-situ hydrolysisSlow-release reservoir
Deep Dive: The "Slow Release" Advantage of MIDA

While Pinacol esters are often chosen for convenience, MIDA boronates are chosen for success in difficult couplings. In a Suzuki reaction, high concentrations of unstable boronic acids (like 2-pyridyl) lead to rapid decomposition. MIDA boronates hydrolyze slowly under the reaction conditions, keeping the standing concentration of the active free acid low—below the threshold where decomposition dominates—while continuously feeding the catalytic cycle.

Experimental Protocols

Protocol A: Assessing Hydrolytic Stability via B NMR

Use this protocol to determine if your specific ester will survive aqueous workup.

Principle: Boron NMR chemical shifts are highly diagnostic. Boronic acids/esters (


) typically appear at 20–35 ppm, while tetrahedral species (

, like MIDA or 'ate' complexes) appear upfield at 0–15 ppm.

Materials:

  • Boronic ester substrate (0.05 mmol)

  • Internal Standard: Trimethoxybenzene (inert) or

    
     (external capillary)
    
  • Solvent:

    
    -DMSO with 10% 
    
    
    
    (simulating wet conditions)

Workflow:

  • Dissolve substrate and internal standard in 0.6 mL solvent mixture in an NMR tube.

  • Acquire

    
     spectra for 
    
    
    
    and
    
    
    .
  • Add 2 equivalents of

    
     (dissolved in minimal 
    
    
    
    ) to simulate Suzuki base conditions.
  • Monitor: Acquire spectra every 15 minutes for 4 hours.

  • Analysis:

    • Stable: Signal remains at original shift (e.g., ~30 ppm for Bpin).

    • Hydrolyzing: Appearance of free boronic acid signal (often distinct from ester) or 'ate' complex (~5-10 ppm).

    • Protodeboronation: Disappearance of aryl signals in

      
       NMR and appearance of boric acid signal (~19 ppm) in 
      
      
      
      .
Protocol B: Purification of Labile Pinacol Esters

Standard silica gel is acidic and contains metal impurities that can catalyze the decomposition of sensitive Bpin esters. Use this "buffered" silica method.

Reagents:

  • Silica Gel (Grade 60)

  • Boric Acid (

    
    )
    

Procedure:

  • Prepare Additive: Dissolve boric acid in methanol (ratio: 1g boric acid per 100g silica).

  • Impregnate: Add the silica gel to the methanol solution.

  • Dry: Remove methanol via rotary evaporation until silica is a free-flowing powder.

  • Column: Pack the column with this treated silica.

  • Elute: Run chromatography using standard Hexane/EtOAc gradients.

    • Mechanism:[3][4][6] The boric acid saturates the active sites on the silica, preventing the boronic ester from sticking or hydrolyzing.

Decision Framework: Selecting the Right Reagent

Do not default to Bpin. Use this logic flow to select the reagent that matches your substrate's electronic needs.

SelectionLogic Start Start: Select Boron Reagent IsHeterocycle Is the substrate a 2-substituted heterocycle? (e.g., 2-pyridyl, 2-thiazolyl) Start->IsHeterocycle UseMIDA MUST USE: MIDA Boronate (Prevents rapid protodeboronation) IsHeterocycle->UseMIDA Yes (High Risk) IsPurificationHard Is the product hard to purify? IsHeterocycle->IsPurificationHard No (Standard Aryl) UseBpin USE: Pinacol Ester (Bpin) (Lipophilic, easy chromatography) IsPurificationHard->UseBpin Yes (Need silica stability) UseAcid USE: Free Boronic Acid (High atom economy, cheap) IsPurificationHard->UseAcid No (Crystallizable product)

Figure 2: Decision matrix for selecting boron reagents based on substrate stability and purification requirements.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[7]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[7]

  • Hitosugi, S., et al. (2012).[8] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[8] Chemistry Letters.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[7]

  • Sigma-Aldrich. (n.d.). MIDA Boronates: Slow-Release of Unstable Boronic Acids.[2][9] Technical Guide.

Sources

Safety Operating Guide

(3-(3-Methylureido)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides an operational framework for the safe disposal of (3-(3-Methylureido)phenyl)boronic acid. Unlike generic organic waste, this compound presents a dual-challenge: the boronic acid moiety (regulated boron emissions) and the urea linkage (nitrogenous waste products).

Safety Philosophy: Disposal is not the end of the experiment; it is a chemical process in itself. We treat waste streams with the same rigor as synthesis to prevent downstream environmental toxicity and unintended laboratory reactions.

Chemical Identification
PropertyDetail
Chemical Name This compound
Functional Groups Phenylboronic Acid (

), Urea (

)
Physical State Solid (White to off-white powder)
Hazard Class Irritant (Skin/Eye/Respiratory).[1][2][3][4] Not P-listed or U-listed (RCRA).
Key Reactivity Hygroscopic; susceptible to protodeboronation in strong acid/base; incompatible with strong oxidizers.

Hazard Analysis & Pre-Disposal Stabilization

Before disposal, you must stabilize the waste to prevent reactivity in the storage container.

The Causality of Hazard:

  • Boron Toxicity: While organic boronic acids are generally low-toxicity, free boron released during degradation is phytotoxic. Consequently, sink disposal is strictly prohibited in most jurisdictions due to wastewater treatment limitations on boron.

  • Urea Hydrolysis: In the presence of strong bases (pH > 10) and moisture, the urea linkage can hydrolyze, releasing ammonia (

    
    ) and potentially pressurizing waste containers.
    

Stabilization Protocol:

  • Quenching: Not typically required for the pure solid.

  • pH Check: If the waste is in solution, ensure pH is neutral (pH 6–8) to prevent accelerated hydrolysis of the urea group or protodeboronation of the boronic acid.

Disposal Workflow & Decision Logic

The following diagram illustrates the critical decision pathways for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquors/Solutions) StateCheck->Liquid Solution/Suspension Bagging Double Bagging (Polyethylene) Solid->Bagging LabelSolid Label: Hazardous Waste (Solid, Organic, Boron-containing) Bagging->LabelSolid BinSolid Destruction: High-Temp Incineration LabelSolid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Non-Halogenated Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Halo->LabelSolid Stream A NonHalo->LabelSolid Stream B AqCheck Contains Heavy Metals or Oxidizers? Aqueous->AqCheck Segregate SEGREGATE: Do NOT mix with Organic Stream AqCheck->Segregate Yes Combine Combine with Aqueous Chemical Waste AqCheck->Combine No Combine->BinSolid Treatment Plant

Figure 1: Decision tree for the segregation and disposal of phenylboronic acid derivatives. Note the strict separation of aqueous streams containing oxidizers.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated PPE)

Applicable to: Expired shelf stock, spill cleanup materials, weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container does not contain strong oxidizers (e.g., permanganates, nitrates). Boronic acids can react exothermically with oxidizers.

  • Packaging:

    • Place the solid into a clear polyethylene bag.

    • Zip-tie or tape the bag closed.

    • Place the sealed bag into the primary waste container.

  • Labeling:

    • Constituents: "this compound, 95%".

    • Hazards: "Irritant", "Organic Solid".

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC effluent, reaction solvents.

  • Characterize the Solvent: The disposal path is dictated by the solvent, not just the solute.

    • Halogenated (DCM, etc.): Use the "Halogenated Waste" carboy.

    • Non-Halogenated (Acetone, Methanol): Use the "Non-Halogenated/Flammable" carboy.

  • Concentration Check: If the concentration of the boronic acid is >10%, consider precipitating it out (via rotary evaporation) and disposing of it as a solid to reduce the load on liquid incineration streams.

  • Compatibility Check:

    • Do NOT mix with acidic waste streams containing metal hydrides (risk of gas evolution).

    • Do NOT mix with aqueous waste destined for biological treatment (boron toxicity to bacteria).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Scenario B).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Recycling/Trash: Once triple-rinsed and dried, the glass bottle can usually be discarded in standard laboratory glass trash (consult local EHS rules).

Emergency Procedures (Spill Response)

In the event of a spill, immediate action prevents exposure and migration.[5]

ParameterProtocol
PPE Required Nitrile gloves (double gloving recommended), safety goggles, N95 dust mask or respirator (if powder is fine/aerosolized).
Containment Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.
Cleanup Do not dry sweep (creates dust). Dampen the powder slightly with a solvent-wet pad (ethanol/water) or use a HEPA vacuum.
Decontamination Wipe the surface with a dilute soap solution followed by water. Boronic acids are water-soluble.[4][6][7]

Regulatory & Compliance Context

  • EPA (USA): This compound is not specifically listed under RCRA (40 CFR 261) as a P or U waste. However, it must be characterized. If it does not exhibit ignitability, corrosivity, or reactivity, it is technically "Non-Regulated," but Best Management Practice (BMP) dictates treating it as Hazardous Chemical Waste due to the bioactive nature of boronic acids [1].

  • Ecological Impact: Boron is difficult to remove in standard wastewater treatment plants. High concentrations in effluent can damage aquatic plant life and crops using downstream water [2].

Self-Validating System:

  • Check: Does your waste manifest match the container contents?

  • Verify: Have you segregated oxidizers from this organic solid?

  • Confirm: Is the pH of liquid waste between 6 and 8?

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Phenylboronic acid (Class Reference). (2020). Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (2011).[8] Link

  • BenchChem. Proper Disposal of Phenylboronic Acid Derivatives. (2025). Link(Note: Generalized reference for class-based disposal logic).

Sources

Navigating the Safe Handling of (3-(3-Methylureido)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Researchers in Drug Discovery and Development

(3-(3-Methylureido)phenyl)boronic acid and its derivatives are integral to modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility, however, is matched by the need for meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive, step-by-step framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols for boronic acids.

Hazard Identification and Risk Assessment: Understanding the Compound

Table 1: GHS Hazard Classification for Analogous Boronic Acids

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

This data is a composite from SDSs for various boronic acids and should be considered representative.[1][3][4]

The urea functional group does not significantly alter the fundamental reactivity and associated hazards of the boronic acid moiety in this context. Therefore, a cautious approach aligned with handling irritant and potentially harmful powdered reagents is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following PPE is mandatory when handling this compound in solid form or in solution.

  • Eye and Face Protection: Chemical safety goggles with side shields are essential to protect against splashes and airborne particles.[2][3] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1][5] Gloves must be inspected for any signs of degradation or puncture before each use. It is crucial to use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect the skin and personal clothing from contamination.[2]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved particulate respirator is necessary.[1][2]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/FaceChemical safety goggles (ANSI Z87.1 certified) or face shieldProtects against dust particles and splashes.
HandNitrile gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact and irritation.
BodyCotton lab coatProtects skin and clothing from contamination.
RespiratoryNIOSH-approved N95 or higher particulate respiratorPrevents inhalation of irritating dust particles.

Operational Plan: From Receipt to Use

A structured operational plan minimizes the risk of exposure and ensures the efficient and safe use of the chemical.

Engineering Controls and a Safe Workspace

All handling of this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory. An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area for handling the compound and ensure it is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping directly from the container with weighing paper to minimize dust generation.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental spills.

  • Container: Keep the compound in its original, tightly sealed container.[2]

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is essential.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Response
  • Evacuate and Notify: Alert others in the immediate area and evacuate if necessary.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation.[1][2] Use a wet paper towel to gently wipe the area. For a liquid spill, use an inert absorbent material.

  • Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for collection and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[1]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the critical safety and handling procedures, the following workflow diagram has been developed.

cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Assess Hazards 1. Assess Hazards (Skin/Eye/Resp Irritant) Don PPE 2. Don PPE (Goggles, Gloves, Lab Coat) Assess Hazards->Don PPE Work in Fume Hood 3. Work in Fume Hood (For Solids/Dusts) Don PPE->Work in Fume Hood Weigh and Transfer 4. Weigh & Transfer Work in Fume Hood->Weigh and Transfer Dissolve 5. Dissolution Weigh and Transfer->Dissolve Store Securely 6. Store Securely (Cool, Dry, Sealed) Dissolve->Store Securely Segregate Waste 7. Segregate Waste Store Securely->Segregate Waste Label Waste 8. Label Waste Container Segregate Waste->Label Waste Dispose via EHS 9. Dispose via EHS Label Waste->Dispose via EHS

Caption: Workflow for Safe Handling of this compound.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, fostering a secure and productive laboratory environment.

References

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Phenylboronic acid. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • University of British Columbia. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). (4-(3-Methylureido)phenyl)boronic acid. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.